Product packaging for Quiflapon Sodium(Cat. No.:CAS No. 147030-01-1)

Quiflapon Sodium

Cat. No.: B1662881
CAS No.: 147030-01-1
M. Wt: 609.2 g/mol
InChI Key: YPURUCMVRRNPHJ-UHFFFAOYSA-M
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Description

MK591(Quiflapon sodium) is a selective and specific 5-Lipoxygenase-activating protein (FLAP) inhibitor.IC50 value:Target: FLAPMK591 is a synthetic compound which specifically inhibits the activity of 5-Lox and is currently under development for the treatment of asthma. Research of involvement of 5-lipoxygenase activating protein in the amyloidotic phenotype of an Alzheimer/'s disease mouse model showed that a novel functional role for 5-lipoxygenase activating protein in the pathogenesis of Alzheimer/'s disease-like amyloidosis, and suggest that its pharmacological inhibition could provide a novel therapeutic opportunity for Alzheimer/'s disease. Another research showed 5-Lipoxygenase-activating protein (FLAP) inhibitor MK-0591 prevents aberrant alveolarization in newborn mice exposed to 85% oxygen in a dose- and time-dependent manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H34ClN2NaO3S B1662881 Quiflapon Sodium CAS No. 147030-01-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPURUCMVRRNPHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163579
Record name Quiflapon Sodium
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URL https://comptox.epa.gov/dashboard/DTXSID10163579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147030-01-1
Record name Quiflapon Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quiflapon Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFLAPON SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321US0I5R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quiflapon Sodium: A Deep Dive into its Mechanism of Action in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quiflapon sodium, also known as MK-591, is a potent and selective inhibitor of leukotriene biosynthesis.[1][2][3] Leukotrienes are powerful lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases, including asthma, arthritis, and cardiovascular disease.[4][5][6] By targeting a key protein in the leukotriene synthesis pathway, this compound offers a broad-spectrum approach to modulating inflammatory responses. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential.

Core Mechanism of Action: Inhibition of FLAP

The primary mechanism of action of this compound is the selective inhibition of the 5-Lipoxygenase-Activating Protein (FLAP).[1][2][7] FLAP is an essential scaffolding protein located at the nuclear envelope of leukocytes.[4] It plays a pivotal role in the biosynthesis of all leukotrienes by facilitating the transfer of arachidonic acid (AA) to the enzyme 5-lipoxygenase (5-LOX).[6][8][9]

The leukotriene biosynthesis pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. For leukotriene synthesis to proceed, 5-LOX must translocate from the cytosol to the nuclear membrane.[7] FLAP binds to arachidonic acid and presents it to 5-LOX, a critical step for the subsequent enzymatic conversions.[8][10] This process leads to the production of Leukotriene A4 (LTA4), an unstable intermediate that is further metabolized into two major classes of leukotrienes:

  • Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other immune cells.

  • Cysteinyl Leukotrienes (LTC4, LTD4, and LTE4): These are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.

This compound binds with high affinity to FLAP, effectively blocking its ability to present arachidonic acid to 5-LOX.[8][10] This inhibition prevents the synthesis of LTA4 and, consequently, all downstream leukotrienes.[4] This upstream intervention makes FLAP inhibitors like this compound broad-spectrum leukotriene synthesis inhibitors.[4][6]

G AA Arachidonic Acid (from membrane lipids) FLAP 5-Lipoxygenase-Activating Protein (FLAP) AA->FLAP Binds to FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX Presents AA to Quiflapon This compound Quiflapon->FLAP INHIBITS LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 Catalyzes LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (Bronchoconstriction, etc.) LTA4->CysLTs Inflammation Inflammatory Response LTB4->Inflammation CysLTs->Inflammation

This compound's inhibition of the FLAP-mediated leukotriene pathway.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified across various in vitro systems. The following table summarizes key inhibitory concentration (IC50) values, demonstrating its high affinity for FLAP and potent inhibition of leukotriene biosynthesis.

Target/SystemSpecies/Cell TypeIC50 ValueReference
FLAP Binding Assay -1.6 nM[2][7]
Leukotriene Biosynthesis Intact Human PMNLs3.1 nM[2][7]
Leukotriene Biosynthesis Elicited Rat PMNLs6.1 nM[2][7]
Leukotriene Biosynthesis Human Whole Blood510 nM[2][7]
Leukotriene Biosynthesis Squirrel Monkey Whole Blood69 nM[7]
Leukotriene Biosynthesis Rat Whole Blood9 nM[2]

PMNLs: Polymorphonuclear leukocytes

Experimental Protocols

The characterization of FLAP inhibitors like this compound relies on specific cellular and biochemical assays. Below are the methodologies for key experiments.

FLAP-Dependent Leukotriene Biosynthesis Inhibition Assay in Human Neutrophils

This cell-based assay is fundamental for determining the efficacy of FLAP antagonists.[11][12]

  • Cell Isolation: Human polymorphonuclear leukocytes (neutrophils) are isolated from fresh whole blood from healthy donors using standard density gradient centrifugation techniques.

  • Pre-incubation: The isolated neutrophils are resuspended in an appropriate buffer and pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Stimulation: Leukotriene synthesis is initiated by stimulating the cells with a calcium ionophore, such as A23187.[11] This stimulation triggers the activation of the 5-LOX pathway.

  • Reaction Termination and Product Extraction: After a short incubation period, the reaction is stopped. The samples are then processed to extract the lipid mediators. This typically involves solid-phase extraction.

  • Quantification: The levels of 5-LOX products (e.g., LTB4 and 5-HETE) are quantified using methods like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) or enzyme immunoassays.[11]

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control, and the IC50 value is determined.

G start Isolate Human Neutrophils preincubation Pre-incubate with This compound or Vehicle start->preincubation stimulation Stimulate with Calcium Ionophore (e.g., A23187) preincubation->stimulation extraction Terminate Reaction & Extract Lipids stimulation->extraction analysis Quantify Leukotrienes (UPLC-MS/MS) extraction->analysis end Calculate IC50 analysis->end

Workflow for a cell-based leukotriene biosynthesis inhibition assay.
FLAP Binding Assay

To confirm direct interaction with the target protein, a competitive binding assay is employed.

  • Membrane Preparation: Membranes are prepared from cells that express FLAP.

  • Assay Setup: The membranes are incubated with a known radiolabeled or fluorescently tagged FLAP ligand.

  • Competition: Various concentrations of this compound are added to the incubation mixture to compete with the labeled ligand for binding to FLAP.

  • Separation and Detection: After reaching equilibrium, the bound and free ligands are separated (e.g., by filtration). The amount of labeled ligand bound to the membranes is quantified.

  • Data Analysis: The ability of this compound to displace the labeled ligand is measured, and an IC50 value for binding affinity is calculated.

Additional Cellular Effects and Therapeutic Implications

Beyond its primary role in inhibiting leukotriene synthesis, research has indicated that this compound can induce other cellular effects. Studies have shown that it can trigger apoptosis (programmed cell death) in certain cancer cell lines, such as prostate and pancreatic cancer.[1][8] This suggests that the 5-LOX pathway may play a role in cell survival and proliferation in these contexts.

The potent and broad-spectrum inhibition of leukotriene production positions this compound and other FLAP inhibitors as promising therapeutic agents for a variety of inflammatory conditions.[4][6] While early clinical trials in the 1990s for diseases like asthma showed promise, these first-generation compounds did not reach the market.[4][6] However, with an improved understanding of the role of leukotrienes in diseases beyond asthma, such as atherosclerosis and other cardiovascular diseases, there is renewed interest in the development of FLAP inhibitors.[4][13]

This compound exerts its anti-inflammatory effects through a precise and potent mechanism: the selective inhibition of the 5-Lipoxygenase-Activating Protein (FLAP). By binding to FLAP, it prevents the necessary interaction between arachidonic acid and the 5-LOX enzyme, thereby halting the entire leukotriene biosynthesis cascade. This upstream point of intervention effectively reduces the levels of both the potent chemoattractant LTB4 and the bronchoconstrictive cysteinyl leukotrienes. The quantitative data robustly supports its high-affinity binding and potent inhibitory action in cellular systems. For drug development professionals and researchers, this compound serves as a quintessential example of a targeted therapy for inflammatory diseases, and the continued exploration of FLAP inhibitors holds significant promise for future therapeutic innovations.

References

The Pivotal Role of Sodium in Cellular Function: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium, an ion ubiquitous in biological systems, plays a critical and multifaceted role in cellular physiology. Its precise regulation is paramount for a host of processes, from the generation of electrical signals in excitable tissues to the transport of essential nutrients. This technical guide provides an in-depth exploration of the core biological targets of sodium and the intricate cellular pathways they govern. We delve into the molecular mechanisms of key sodium-dependent proteins and present detailed experimental methodologies for their investigation, offering a comprehensive resource for researchers and drug development professionals.

Core Biological Targets of Sodium

The physiological effects of sodium are primarily mediated through its interaction with a specialized class of membrane proteins. These proteins facilitate the transport of sodium ions across the cell membrane, either passively down their electrochemical gradient or actively against it. The three principal biological targets of sodium are:

  • Voltage-Gated Sodium (Nav) Channels: These channels are fundamental to the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1]

  • Sodium-Potassium Pump (Na+/K+-ATPase): This enzyme actively transports sodium and potassium ions against their concentration gradients, establishing and maintaining the electrochemical gradients crucial for cellular function.[2][3]

  • Sodium-Glucose Cotransporters (SGLTs): These proteins utilize the sodium gradient to drive the transport of glucose into cells, playing a vital role in glucose uptake in the intestines and reabsorption in the kidneys.[4][5]

Cellular Pathways and Physiological Significance

The interplay of these sodium targets orchestrates a symphony of cellular activities that are fundamental to life.

Neuronal Signaling and Muscle Contraction

Voltage-gated sodium channels are the linchpins of electrical signaling in the nervous system and muscle tissue. Upon membrane depolarization, these channels open, allowing a rapid influx of sodium ions. This influx further depolarizes the membrane, creating a positive feedback loop that results in the "all-or-none" firing of an action potential.[6][7] This electrical signal then propagates along the nerve axon or muscle fiber, enabling communication between cells and triggering muscle contraction.[7][8] The critical role of Nav channels makes them significant targets for a range of therapeutics, including local anesthetics, anticonvulsants, and antiarrhythmics.[1]

Membrane Depolarization Membrane Depolarization Nav Channel Activation Nav Channel Activation Membrane Depolarization->Nav Channel Activation Na+ Influx Na+ Influx Nav Channel Activation->Na+ Influx Na+ Influx->Membrane Depolarization Positive Feedback Action Potential Action Potential Na+ Influx->Action Potential Nerve Impulse Propagation / Muscle Contraction Nerve Impulse Propagation / Muscle Contraction Action Potential->Nerve Impulse Propagation / Muscle Contraction

Figure 1: Action Potential Generation Pathway.
Maintenance of Cellular Homeostasis by the Na+/K+-ATPase

The sodium-potassium pump is a vital enzyme that maintains the high extracellular sodium and high intracellular potassium concentrations characteristic of animal cells.[2][3] For every molecule of ATP hydrolyzed, the pump expels three sodium ions from the cell and imports two potassium ions.[3][9] This electrogenic process creates a net outward movement of positive charge, contributing to the negative resting membrane potential.[10] The steep sodium gradient established by the pump is a form of stored energy that drives a multitude of secondary active transport processes, including nutrient uptake and pH regulation.[2] The Na+/K+-ATPase is also a receptor for cardiac glycosides, a class of drugs used to treat heart failure.[11]

cluster_membrane Cell Membrane Extracellular Extracellular Na+/K+ Pump Na+/K+ Pump Extracellular->Na+/K+ Pump 2 K+ Intracellular Intracellular Intracellular->Na+/K+ Pump 3 Na+ Na+/K+ Pump->Extracellular 3 Na+ Na+/K+ Pump->Intracellular 2 K+ ADP + Pi ADP + Pi Na+/K+ Pump->ADP + Pi ATP ATP ATP->Na+/K+ Pump 3 Na+ (out) 3 Na+ (out) 2 K+ (in) 2 K+ (in) cluster_membrane Apical Membrane Lumen (High Na+, Low Glucose) Lumen (High Na+, Low Glucose) SGLT SGLT Lumen (High Na+, Low Glucose)->SGLT Na+ Lumen (High Na+, Low Glucose)->SGLT Glucose Intracellular (Low Na+, High Glucose) Intracellular (Low Na+, High Glucose) SGLT->Intracellular (Low Na+, High Glucose) Cotransport Na+ Na+ Glucose Glucose Cell Culture Cell Culture Pipette Approach Pipette Approach Cell Culture->Pipette Approach Gigaohm Seal Formation Gigaohm Seal Formation Pipette Approach->Gigaohm Seal Formation Gentle Suction Whole-Cell Configuration Whole-Cell Configuration Gigaohm Seal Formation->Whole-Cell Configuration Brief Suction Pulse Voltage Clamp & Recording Voltage Clamp & Recording Whole-Cell Configuration->Voltage Clamp & Recording Data Analysis Data Analysis Voltage Clamp & Recording->Data Analysis Cell Loading with Dye Cell Loading with Dye Washing Washing Cell Loading with Dye->Washing Fluorescence Measurement Fluorescence Measurement Washing->Fluorescence Measurement Calibration with Ionophore Calibration with Ionophore Fluorescence Measurement->Calibration with Ionophore Data Analysis & [Na+]i Determination Data Analysis & [Na+]i Determination Calibration with Ionophore->Data Analysis & [Na+]i Determination cRNA Preparation cRNA Preparation Oocyte Microinjection Oocyte Microinjection cRNA Preparation->Oocyte Microinjection Incubation & Protein Expression Incubation & Protein Expression Oocyte Microinjection->Incubation & Protein Expression Functional Assay (Uptake or Electrophysiology) Functional Assay (Uptake or Electrophysiology) Incubation & Protein Expression->Functional Assay (Uptake or Electrophysiology) Data Analysis Data Analysis Functional Assay (Uptake or Electrophysiology)->Data Analysis

References

The Role of Sodium in the Inhibition of Leukotriene Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The synthesis of leukotrienes is a tightly regulated enzymatic cascade initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2) and its subsequent conversion by 5-lipoxygenase (5-LOX). While the roles of calcium and various signaling molecules in this pathway are well-established, emerging evidence suggests a nuanced and indirect regulatory role for intracellular sodium concentration. This technical guide provides an in-depth exploration of the current understanding of how sodium ions can influence the inhibition of leukotriene synthesis, with a focus on the underlying molecular mechanisms, experimental methodologies, and quantitative data. The primary mechanism appears to be the modulation of intracellular pH (pHi) via the Na+/H+ exchanger, which in turn affects the activity of 5-lipoxygenase. This guide will detail the signaling pathways involved, present key experimental findings in a structured format, and provide detailed protocols for the investigation of this phenomenon.

Introduction to Leukotriene Synthesis

Leukotriene synthesis is a critical component of the inflammatory response. The pathway is initiated by the activation of phospholipase A2 (PLA2), which releases arachidonic acid (AA) from the cell membrane. Free AA is then metabolized by the 5-lipoxygenase (5-LOX) pathway to produce a family of leukotrienes.[1]

The key steps in the synthesis of leukotrienes are:

  • Arachidonic Acid Release: Upon cellular stimulation, cytosolic PLA2 (cPLA2) translocates to the cell membrane and hydrolyzes membrane phospholipids to release arachidonic acid.

  • 5-Lipoxygenase Activation: The enzyme 5-lipoxygenase (5-LOX), with the assistance of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2]

  • Leukotriene A4 (LTA4) Formation: 5-HPETE is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4).

  • Synthesis of LTB4 and Cysteinyl Leukotrienes: LTA4 is further metabolized by two distinct enzymes:

    • LTA4 hydrolase converts LTA4 to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.

    • LTC4 synthase conjugates LTA4 with glutathione to form leukotriene C4 (LTC4), which is subsequently converted to LTD4 and LTE4. These are collectively known as cysteinyl leukotrienes and are powerful bronchoconstrictors.

The Indirect Role of Sodium in Leukotriene Synthesis Inhibition

Current research indicates that sodium does not directly inhibit the enzymes of the leukotriene synthesis pathway. Instead, its influence is mediated through the regulation of intracellular ion concentrations and pH, which are critical for optimal enzyme function.

The Na+/H+ Exchanger and Intracellular pH

The Na+/H+ exchanger (NHE) is a ubiquitous plasma membrane protein that plays a vital role in maintaining intracellular pH (pHi) and cell volume. It extrudes one proton (H+) from the cell in exchange for one sodium ion (Na+). The activity of the NHE is dependent on the transmembrane sodium gradient.

Studies have shown that in human neutrophils, the removal of extracellular sodium or the inhibition of the Na+/H+ exchanger leads to a decrease in intracellular pH (acidification).[3][4] This intracellular acidification has been directly linked to a reduction in the production of 5-lipoxygenase metabolites, including LTB4.[3] The alkalinization of the cytoplasm with agents like methylamine can restore leukotriene production that was suppressed by the removal of extracellular sodium, further supporting the role of pHi in this process.[3]

The likely site of action for this pH-dependent regulation is the 5-lipoxygenase enzyme itself. The release of arachidonic acid from the cell membrane does not appear to be affected by changes in intracellular pH.[3] The activity of 5-lipoxygenase has been shown to be pH-dependent, with optimal activity in a slightly alkaline environment.

Interplay with Intracellular Calcium

Calcium is a well-established and critical second messenger in the activation of the leukotriene synthesis pathway. An increase in intracellular calcium concentration ([Ca2+]i) is required for the translocation of both cPLA2 and 5-LOX to the cell membrane, a prerequisite for their activity.

The relationship between intracellular sodium and calcium in the context of leukotriene synthesis is complex. While some initial hypotheses suggested a role for the Na+/Ca2+ exchanger, studies have shown that inhibition of this exchanger does not prevent the rise in intracellular calcium or the production of leukotrienes.[4] However, the deprivation of extracellular sodium does lead to a significant inhibition of the fMLP-induced rise in cytosolic calcium concentration.[4] This suggests that the effect of sodium on calcium signaling is not directly mediated by the Na+/Ca2+ exchanger but may be linked to other ion transport mechanisms or the overall ionic environment of the cell.

A reduction in the duration of extracellular sodium deprivation has been shown to reverse the inhibitory effect on LTB4 production, and can even lead to an enhanced formation of LTB4.[4] This highlights the dynamic and sensitive nature of the interplay between intracellular sodium, pH, and calcium in regulating leukotriene synthesis.

Quantitative Data on the Role of Sodium in Leukotriene Synthesis

The following tables summarize the key quantitative findings from studies investigating the role of sodium in leukotriene synthesis.

Table 1: Effect of Extracellular Sodium Deprivation on Leukotriene B4 (LTB4) Production and Intracellular Calcium Concentration ([Ca2+]i) in Human Neutrophils

Experimental ConditionLTB4 Production (pmol/10^6 cells)Fold Increase in [Ca2+]i (over basal)Reference
Control (Normal Na+) + 0.3 µM fMLP14.1 ± 0.92.17[4]
Na+-free medium (NMDG+ substitution) + 0.3 µM fMLP1.7 ± 1.0 (>85% inhibition)0.78[4]

Table 2: Effect of Na+/H+ Exchanger Inhibitors on A23187-Induced 5-Lipoxygenase Metabolite Production in Human Neutrophils

InhibitorConcentration% Inhibition of 5-LOX Metabolite ProductionReference
5-(NN-hexamethylene)amilorideNot specifiedSignificant decrease[3]
5-(N-methyl-N-isobutyl)amilorideNot specifiedSignificant decrease[3]
5-(N-ethyl-N-isopropyl)amilorideNot specifiedSignificant decrease[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sodium-Mediated Inhibition of Leukotriene Synthesis

The following diagram illustrates the proposed signaling pathway by which extracellular sodium influences leukotriene synthesis.

G cluster_intracellular Intracellular Space Na_ext Extracellular Na+ NHE Na+/H+ Exchanger (NHE) Na_ext->NHE Ca_int Intracellular Ca2+ Na_ext->Ca_int Modulates influx (indirectly) Na_int Intracellular Na+ NHE->Na_int pHi Intracellular pH (pHi) NHE->pHi Maintains alkaline pHi H_int Intracellular H+ H_int->NHE Efflux LOX5 5-Lipoxygenase (5-LOX) pHi->LOX5 Optimal activity in alkaline pHi Ca_int->LOX5 Activation LTs Leukotrienes LOX5->LTs AA Arachidonic Acid AA->LOX5

Caption: Sodium's role in leukotriene synthesis.

Experimental Workflow for Investigating the Role of Sodium

The following diagram outlines a typical experimental workflow to study the effect of sodium on leukotriene synthesis in neutrophils.

G cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis blood Whole Blood Collection isolate Neutrophil Isolation (Density Gradient Centrifugation) blood->isolate resuspend Resuspend neutrophils in: - Normal Na+ buffer (Control) - Na+-free buffer - Buffer with NHE inhibitor isolate->resuspend prime Priming (e.g., GM-CSF) resuspend->prime stimulate Stimulation (e.g., fMLP) prime->stimulate measure_LT Leukotriene Measurement (ELISA or LC-MS/MS) stimulate->measure_LT measure_Ca Intracellular Ca2+ Measurement (Fura-2 AM) stimulate->measure_Ca measure_pH Intracellular pH Measurement (BCECF-AM) stimulate->measure_pH measure_Na Intracellular Na+ Measurement (SBFI-AM) stimulate->measure_Na

Caption: Workflow for sodium's effect on leukotrienes.

Detailed Experimental Protocols

Isolation of Human Neutrophils from Whole Blood

Principle: This method utilizes density gradient centrifugation to separate neutrophils from other blood components.

Materials:

  • Anticoagulated whole blood (e.g., with EDTA)

  • Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation)

  • Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+

  • Red blood cell (RBC) lysis buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL conical tube.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils/RBCs will be visible.

  • Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil/RBC pellet and transfer to a new 50 mL conical tube.

  • Wash the cells by adding 45 mL of HBSS (without Ca2+/Mg2+) and centrifuge at 350 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • To lyse the remaining RBCs, add 9 mL of ice-cold 0.2% NaCl for 30 seconds with gentle mixing, followed by the addition of 9 mL of 1.6% NaCl to restore isotonicity.

  • Bring the volume up to 50 mL with PBS and centrifuge at 250 x g for 5 minutes.

  • Discard the supernatant and wash the neutrophil pellet once more with PBS.

  • Resuspend the purified neutrophils in the appropriate experimental buffer.

  • Determine cell viability and purity using a hemocytometer and trypan blue exclusion, and by microscopic examination of a stained cytospin preparation.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

Principle: Fura-2 AM is a ratiometric fluorescent indicator that changes its excitation wavelength upon binding to calcium, allowing for quantitative measurement of intracellular calcium concentration.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence spectrophotometer or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm) and an emission detector at 510 nm.

Protocol:

  • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

  • Resuspend purified neutrophils in HBSS at a concentration of 1-5 x 10^6 cells/mL.

  • Add Fura-2 AM to the cell suspension to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

  • Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Resuspend the cells in the desired experimental buffer (with or without sodium). Probenecid (1-2.5 mM) can be included in the final resuspension buffer.

  • Transfer the cell suspension to a cuvette for spectrofluorometry or plate for microscopy.

  • Measure the fluorescence intensity at an emission wavelength of 510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.

  • After establishing a baseline reading, add the stimulus (e.g., fMLP) and record the change in fluorescence.

  • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

  • Calibrate the fluorescence ratio to [Ca2+]i using the Grynkiewicz equation, which requires determination of Rmin (ratio in Ca2+-free conditions with a calcium chelator like EGTA) and Rmax (ratio in Ca2+-saturating conditions with a calcium ionophore like ionomycin).

Measurement of Leukotriene B4 (LTB4) by ELISA

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used for the quantitative determination of LTB4 in cell supernatants.

Materials:

  • Commercial LTB4 ELISA kit (containing LTB4 standard, LTB4-alkaline phosphatase conjugate, anti-LTB4 antibody, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (e.g., 405 nm or 450 nm).

  • Supernatants from neutrophil stimulation experiments.

Protocol:

  • Prepare the LTB4 standards and samples according to the kit manufacturer's instructions. This may involve dilution of the standards and cell supernatants.

  • Add the standards, samples, LTB4-alkaline phosphatase conjugate, and anti-LTB4 antibody to the wells of the antibody-coated microplate.

  • Incubate the plate for the time and at the temperature specified in the protocol (e.g., 2 hours at room temperature or overnight at 4°C). During this incubation, LTB4 in the sample competes with the LTB4 conjugate for binding to the antibody.

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time to allow for color development. The amount of color developed is inversely proportional to the amount of LTB4 in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The role of sodium in the regulation of leukotriene synthesis is an area of growing interest, with significant implications for our understanding of inflammatory processes and the development of novel therapeutic strategies. The available evidence strongly suggests that sodium exerts its influence indirectly, primarily by modulating intracellular pH through the Na+/H+ exchanger. This change in the intracellular environment subsequently impacts the activity of 5-lipoxygenase, a key enzyme in the leukotriene synthesis pathway. Further research is warranted to fully elucidate the intricate interplay between intracellular sodium, pH, and calcium signaling in different cell types and inflammatory conditions. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate this important regulatory mechanism. A deeper understanding of how sodium and other ions modulate the inflammatory response will be crucial for the development of more targeted and effective anti-inflammatory therapies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of elemental sodium (Na). The information is presented to support research, development, and safety protocols in a scientific or industrial setting. All quantitative data is summarized in tables for ease of reference, and detailed methodologies for key experiments are provided.

Physical Properties of Sodium

Sodium is a soft, silvery-white metal belonging to the alkali metal group of the periodic table.[1] At room temperature, it is soft enough to be cut with a knife, revealing a lustrous surface that quickly tarnishes upon exposure to air.[2][3][4]

Tabulated Physical Data

The following tables summarize the key physical and atomic properties of sodium.

Table 1: Atomic and Physical Properties of Sodium

PropertyValue
Atomic Number 11[1]
Atomic Weight 22.98976928 u[5]
Electron Configuration [Ne] 3s¹
Density (at 20°C) 0.97 g/cm³[6]
Melting Point 97.794 °C (370.944 K)[6][7]
Boiling Point 882.940 °C (1156.090 K)[6][7]
Crystal Structure Body-centered cubic
Hardness (Mohs scale) 0.5
Electrical Resistivity (at 20°C) 4.77 x 10⁻⁸ Ω·m
Thermal Conductivity (at 300 K) 142 W/(m·K)

Table 2: Thermodynamic Properties of Sodium

PropertyValue
Heat of Fusion 2.60 kJ/mol[1]
Heat of Vaporization 97.42 kJ/mol
Specific Heat Capacity (at 25°C) 1.23 J/(g·K)[8]
First Ionization Energy 495.8 kJ/mol[1]
Second Ionization Energy 4562 kJ/mol[1]
Standard Reduction Potential (Na⁺/Na) -2.71 V[1]
Electronegativity (Pauling scale) 0.93

Experimental Protocols for Determining Physical Properties

Accurate determination of physical constants is crucial for the application of sodium in research and industry. The following sections detail the methodologies for measuring key physical properties.

Determination of Melting Point (Capillary Method)

The melting point of sodium can be determined using a capillary tube method with a suitable apparatus, such as a Mel-Temp or Thiele tube.

Methodology:

  • Sample Preparation: A small, clean piece of sodium is obtained, ensuring it is free from the protective mineral oil. This is typically done by quickly blotting the metal with a dry filter paper in an inert atmosphere. The sodium is then loaded into a glass capillary tube, which is subsequently sealed.

  • Apparatus Setup: The sealed capillary tube is placed in a melting point apparatus. The apparatus is heated at a controlled rate.

  • Observation: The sample is observed through a magnifying lens as the temperature rises. The temperature at which the first droplet of liquid sodium appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For a pure substance like sodium, this range should be very narrow.

  • Heating Rate: An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the heating rate should be slow (e.g., 1-2 °C per minute) near the expected melting point.

A study by Nielsen and Bieber utilized the phenomenon of the sodium layer breaking up upon melting when electrolyzed through glass to determine its melting point. The bulb containing the sodium was immersed in water, which was slowly heated while being stirred. The temperature was recorded with a Beckmann thermometer at the moment the sodium surface broke up.[2]

Determination of Heat of Fusion (Drop Calorimetry)

The heat of fusion of sodium can be accurately measured using drop calorimetry. This method involves measuring the heat evolved when a sample at a known initial temperature is dropped into a calorimeter at a lower, fixed temperature.

Methodology (as described by NIST): [1]

  • Sample Encapsulation: A pure sodium sample is sealed within an inert container (e.g., stainless steel) to prevent reaction with the environment at high temperatures.

  • Furnace Equilibration: The encapsulated sample is suspended in a furnace and allowed to reach a constant, known temperature just above its melting point.

  • Calorimetry: The sample is then dropped into a Bunsen ice calorimeter, which measures the total heat evolved as the sample and its container cool to 0 °C. The calorimeter works by measuring the volume change of an ice-water mixture, which is directly proportional to the heat absorbed.

  • Blank Measurement: A separate experiment is conducted with an empty container at the same initial temperature to determine the heat given off by the container alone.

  • Calculation: The enthalpy change of the sodium sample is the difference between the heat measured for the sample-plus-container and the heat measured for the empty container. The heat of fusion is determined from the enthalpy change measured when cooling the liquid sodium from just above its melting point to a solid state.

Chemical Properties of Sodium

Sodium is a highly reactive metal due to its single valence electron, which it readily donates to form the Na⁺ cation.[9] This high reactivity means it is never found as a free element in nature.[1] It is typically stored under an inert liquid like mineral oil or kerosene to prevent reactions with air and moisture.[3]

Reactivity with Common Substances
  • Reaction with Water: Sodium reacts exothermically and vigorously with water to produce sodium hydroxide (NaOH) and hydrogen gas (H₂).[1] The heat generated is often sufficient to ignite the hydrogen gas.

  • Reaction with Air and Oxygen: When exposed to air, sodium rapidly tarnishes, forming a layer of sodium oxide (Na₂O) and, in the presence of moisture, sodium hydroxide (NaOH).[7] When burned in air, it primarily forms sodium peroxide (Na₂O₂) along with some sodium oxide.[1]

  • Reaction with Halogens: Sodium reacts vigorously with halogens (e.g., chlorine, bromine) to form sodium halides (e.g., sodium chloride, NaCl). The reaction with chlorine is highly exothermic and produces a bright yellow flame.

  • Reaction with Acids: Sodium reacts violently with acids to produce a sodium salt and hydrogen gas.[10] The reaction is highly exothermic and can be explosive.

  • Reaction with Alcohols: It reacts with alcohols to form the corresponding alkoxide and hydrogen gas. For example, with ethanol, it produces sodium ethoxide.[3]

Experimental Protocols for Chemical Reactions

The following are protocols for demonstrating the characteristic chemical reactivity of sodium. These experiments must be conducted in a fume hood with appropriate personal protective equipment.

This experiment demonstrates the synthesis of sodium chloride from its constituent elements.

Materials:

  • Small piece of sodium metal

  • Gas jar filled with chlorine gas (Cl₂)

  • Bunsen burner

  • Heatproof mat

  • Scalpel and forceps

  • Deflagrating spoon

Methodology:

  • Preparation: A small piece of sodium (approximately 3-4 mm cube) is cut from a larger block. The protective oil is removed by blotting with a paper towel. The procedure should be performed quickly to minimize reaction with air.

  • Initiation: The piece of sodium is placed in a deflagrating spoon and gently heated in a Bunsen burner flame until it melts and ignites, burning with a characteristic yellow flame.

  • Reaction: The burning sodium is then lowered into the gas jar containing chlorine gas.

  • Observation: The sodium reacts vigorously with the chlorine, producing a bright, intense light and a dense white smoke of sodium chloride (NaCl) particles.[1]

This protocol demonstrates the high reactivity of sodium with water and the resulting alkalinity.

Materials:

  • Small piece of sodium metal

  • Large beaker or trough of water

  • Phenolphthalein indicator

  • Safety screen

Methodology:

  • Preparation: A large beaker is filled with water, and a few drops of phenolphthalein indicator are added.

  • Reaction: A small piece of sodium (smaller than a pea) is carefully dropped onto the surface of the water from a low height. A safety screen should be placed between the beaker and the observers.

  • Observation: The sodium melts into a silvery ball and darts across the surface of the water, propelled by the evolution of hydrogen gas. A hissing sound is heard. The phenolphthalein indicator will turn pink in the wake of the sodium, indicating the formation of a basic solution (sodium hydroxide). The reaction is highly exothermic, and the sodium may ignite and burn with a yellow flame.

Visualizing Sodium Properties and Handling

The following diagrams, created using Graphviz, illustrate key logical relationships and workflows relevant to the handling and reactivity of sodium.

Safe_Sodium_Handling start Start: Handling Sodium Metal ppe Wear Appropriate PPE: - Safety Goggles/Face Shield - Flame-Retardant Lab Coat - Impervious Gloves start->ppe env Prepare Work Environment: - Use Fume Hood or Glove Box - Ensure Area is Dry (No Water) - Remove Flammables start->env storage Storage: - Under Inert Liquid (Mineral Oil) - Tightly Sealed Container - Cool, Dry, Well-Ventilated Area dispensing Dispensing Sodium storage->dispensing Retrieve from cutting Cut Sodium on Dry Surface (e.g., Dry Tile) dispensing->cutting cleanup Residue & Spill Cleanup dispensing->cleanup weighing Weighing: - In a tared beaker containing mineral oil cutting->weighing end End: Secure Storage weighing->end Return unused to quench Quench small residues with isopropanol, then ethanol, then water cleanup->quench spill Cover spills with dry sand or Class D extinguisher powder cleanup->spill quench->end Dispose waste appropriately spill->end Dispose waste appropriately

Caption: Workflow for the safe handling of sodium metal in a laboratory setting.

Sodium_Reactivity Na Sodium (Na) (Silvery, soft metal) H2O Water (H₂O) Na->H2O O2 Oxygen (O₂) (from air) Na->O2 Cl2 Chlorine (Cl₂) Na->Cl2 HCl Acids (e.g., HCl) Na->HCl ROH Alcohols (R-OH) Na->ROH NaOH Sodium Hydroxide (NaOH) + Hydrogen (H₂) H2O->NaOH Vigorous, Exothermic Na2O2 Sodium Peroxide (Na₂O₂) (primary product of burning) O2->Na2O2 Combustion NaCl Sodium Chloride (NaCl) Cl2->NaCl Vigorous, Exothermic NaCl_H2 Sodium Chloride (NaCl) + Hydrogen (H₂) HCl->NaCl_H2 Violent, Exothermic RONa Sodium Alkoxide (R-ONa) + Hydrogen (H₂) ROH->RONa Exothermic

Caption: Reactivity of sodium with various common chemical substances.

References

Quiflapon Sodium (CAS No. 147030-01-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quiflapon sodium, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental protocols relevant to its study. This compound has been investigated for its role in inhibiting the biosynthesis of leukotrienes, pro-inflammatory mediators implicated in various inflammatory diseases, and for its ability to induce apoptosis in cancer cells. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is the sodium salt of Quiflapon. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 147030-01-1[1]
Molecular Formula C₃₄H₃₄ClN₂NaO₃S[1]
Molecular Weight 609.2 g/mol
IUPAC Name sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
Synonyms MK-591, MK591, Quiflapon (sodium)
Appearance White to off-white solid[2]
Solubility Soluble in DMSO[1]
Storage -20°C[1]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the 5-lipoxygenase-activating protein (FLAP).[2] FLAP is an integral membrane protein located in the nuclear envelope that is essential for the cellular synthesis of leukotrienes.

Inhibition of Leukotriene Biosynthesis

The primary mechanism of action of this compound involves binding to FLAP, which prevents the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO). This inhibition blocks the entire leukotriene biosynthetic pathway, leading to a reduction in the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

G cluster_membrane Nuclear Membrane AA Arachidonic Acid FLAP FLAP AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO Presents AA LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Quiflapon This compound (MK-591) Quiflapon->FLAP Inhibits

Figure 1: Inhibition of the Leukotriene Biosynthesis Pathway by this compound.

Induction of Apoptosis

In addition to its anti-inflammatory effects, this compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic activity is linked to the downregulation of the oncogenic protein kinase C-epsilon (PKCε), a downstream effector of the 5-LOX pathway. Inhibition of FLAP by this compound disrupts a pro-survival signaling cascade that is dependent on PKCε.

G Quiflapon This compound (MK-591) FLAP FLAP Quiflapon->FLAP Inhibits FiveLOX_pathway 5-LOX Pathway FLAP->FiveLOX_pathway PKCe Protein Kinase C-epsilon (PKCε) FiveLOX_pathway->PKCe Activates CellSurvival Cell Survival PKCe->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits

Figure 2: Apoptosis Induction Pathway via PKCε Downregulation by this compound.

Chemical Synthesis

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Leukotriene Biosynthesis Inhibition Assay in Human Neutrophils

This assay is designed to measure the inhibitory effect of this compound on the production of 5-lipoxygenase products in intact human neutrophils.

Materials:

  • Human neutrophils isolated from peripheral blood

  • This compound (MK-591)

  • Calcium ionophore A23187

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Internal standard (e.g., PGB2)

  • Solid-phase extraction (SPE) columns

  • High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Procedure:

  • Isolate human neutrophils from fresh venous blood using density gradient centrifugation.

  • Resuspend the purified neutrophils in PBS.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Stimulate leukotriene biosynthesis by adding calcium ionophore A23187 (final concentration ~2.5 µM).

  • Incubate for an additional 10-15 minutes at 37°C.

  • Terminate the reaction by adding cold methanol.

  • Add an internal standard for quantification.

  • Centrifuge the samples to pellet cell debris.

  • Isolate the leukotrienes from the supernatant using solid-phase extraction.

  • Analyze the extracted samples by HPLC or UPLC-MS/MS to quantify the levels of LTB4 and other 5-LO products.

  • Calculate the IC₅₀ value for this compound based on the dose-response curve.

Apoptosis Detection by Annexin V Staining

This protocol details the detection of apoptosis in cancer cells treated with this compound using an Annexin V-FITC apoptosis detection kit and flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., pancreatic, prostate)

  • This compound (MK-591)

  • Cell culture medium and supplements

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24-48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for setting compensation and quadrants.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Western Blot Analysis of the PKCε Pathway

This protocol describes the analysis of protein expression levels in the PKCε pathway in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound (MK-591)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCε, anti-phospho-PKCε, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cancer cells with this compound as described in the apoptosis assay.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-PKCε) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control, such as β-actin, to ensure equal protein loading between lanes.

G Start Start: Cell Culture & Treatment Harvest Harvest Cells Start->Harvest Lyse Lyse Cells Harvest->Lyse Quantify Protein Quantification Lyse->Quantify Load Load & Run SDS-PAGE Quantify->Load Transfer Transfer to Membrane Load->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detect Detect Signal Wash2->Detect Analyze Analyze Results Detect->Analyze

Figure 3: General Workflow for Western Blot Analysis.

Conclusion

This compound (CAS No. 147030-01-1) is a valuable research tool for studying the 5-lipoxygenase pathway and its role in inflammation and cancer. Its potent and selective inhibition of FLAP provides a specific means to investigate the downstream consequences of leukotriene biosynthesis blockade and the associated signaling pathways, such as the PKCε-mediated survival pathway. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and related compounds.

References

The Role of Sodium Salt Formulations in FLAP Inhibition Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of sodium salt formulations of 5-Lipoxygenase-Activating Protein (FLAP) inhibitors in scientific research and drug development. It provides a comprehensive overview of the leukotriene biosynthesis pathway, the mechanism of FLAP inhibition, quantitative data on key inhibitors, and detailed experimental protocols for their study.

Introduction: FLAP and the Leukotriene Pathway

Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. Their synthesis is a complex cascade initiated by the liberation of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LOX), with the essential assistance of the 5-Lipoxygenase-Activating Protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either Leukotriene B4 (LTB4), a powerful chemoattractant for leukocytes, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.

Given their central role in inflammation, inhibiting the production of leukotrienes is a key therapeutic strategy for a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular conditions. FLAP, as a crucial upstream protein in this pathway, presents an attractive target for pharmacological intervention. FLAP inhibitors block the synthesis of all leukotrienes, offering a broad-spectrum anti-inflammatory effect.

The Significance of Sodium Salt Formulations

Many FLAP inhibitors are formulated as sodium salts, such as Fiboflapon sodium (GSK2190915 sodium salt) and the sodium salt of MK-591. This formulation strategy is often employed to improve the solubility and bioavailability of the parent compound, which can be critical for both in vitro and in vivo studies. For researchers, utilizing the sodium salt form can ensure more reliable and reproducible results in aqueous-based assays by facilitating complete dissolution and accurate concentration determination.

Quantitative Data on Key FLAP Inhibitors (Sodium Salt Formulations)

The following tables summarize the inhibitory potency of two prominent FLAP inhibitors, often used in their sodium salt forms, across various key assays.

Table 1: Inhibitory Potency of Fiboflapon (GSK2190915)

Assay TypeParameterValueSpeciesReference
FLAP Binding AssayBinding Potency2.9 nMHuman[1][2]
Human Whole Blood AssayIC50 (LTB4 inhibition)76 nMHuman[1][2]
Rat Whole Blood Assay (Oral Admin.)EC50 (LTB4 inhibition)~7 nMRat[2]
Rat in vivo Lung ChallengeED50 (LTB4 inhibition)0.12 mg/kgRat[2]
Rat in vivo Lung ChallengeED50 (CysLT inhibition)0.37 mg/kgRat[2]

Table 2: Inhibitory Potency of Quiflapon (MK-591)

Assay TypeParameterValueSpeciesReference
FLAP Binding AssayIC501.6 nMHuman[1]
Intact Human PMNLs AssayIC50 (LT Biosynthesis)3.1 nMHuman[1]
Elicited Rat PMNLs AssayIC50 (LT Biosynthesis)6.1 nMRat[1]

Signaling Pathways and Experimental Workflows

The Leukotriene Biosynthesis Pathway and Point of FLAP Inhibition

The following diagram illustrates the key steps in the leukotriene synthesis cascade, highlighting the central role of FLAP and the point of intervention for FLAP inhibitors.

Leukotriene Biosynthesis Pathway membrane Membrane Phospholipids AA Arachidonic Acid (AA) membrane->AA Stimulus cPLA2 cPLA2 FLAP FLAP AA->FLAP Transfer FiveLO 5-LOX FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Catalyzes LTB4 Leukotriene B4 (LTB4) (Chemotaxis) LTA4->LTB4 via LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 via LTA4H LTA4 Hydrolase LTC4S LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) (Bronchoconstriction) LTD4->LTE4 Inhibitor FLAP Inhibitors (e.g., Sodium Salts of GSK2190915, MK-591) Inhibitor->FLAP Inhibits

Caption: Leukotriene biosynthesis pathway showing FLAP's role and inhibitor action.

Experimental Workflow: Human Whole Blood Assay for LTB4 Inhibition

This diagram outlines the typical workflow for assessing the efficacy of a FLAP inhibitor in a human whole blood matrix.

Human Whole Blood Assay Workflow start Start: Collect Human Whole Blood (Heparinized) preincubation Pre-incubate with FLAP Inhibitor (e.g., GSK2190915 Sodium Salt) or Vehicle Control start->preincubation stimulation Stimulate Leukotriene Synthesis (e.g., Calcium Ionophore A23187) preincubation->stimulation incubation Incubate at 37°C stimulation->incubation stop_reaction Stop Reaction & Centrifuge to Separate Plasma incubation->stop_reaction extraction Extract LTB4 from Plasma (e.g., Solid-Phase Extraction) stop_reaction->extraction analysis Quantify LTB4 Levels (ELISA or LC-MS/MS) extraction->analysis data_analysis Data Analysis: Calculate IC50 analysis->data_analysis

Caption: Workflow for measuring LTB4 inhibition in a human whole blood assay.

Detailed Experimental Protocols

Protocol 1: FLAP Radioligand Binding Assay

This assay measures the affinity of a test compound for FLAP by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for FLAP.

Materials:

  • Membrane Preparation: Crude membrane preparations from human polymorphonuclear (PMN) cells or HL-60 cells stimulated with Phorbol 12-myristate 13-acetate (PMA)[3].

  • Radioligand: [3H]MK-886 or a similar high-affinity FLAP ligand.

  • Test Compound: FLAP inhibitor (e.g., GSK2190915 sodium salt) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: a. Homogenize cells in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[4]. b. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris[4]. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes[4]. d. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C. Determine protein concentration using a BCA assay.

  • Binding Assay: a. In a 96-well plate, add the following in a final volume of 250 µL:

    • 150 µL of thawed membrane preparation (typically 10 µg of protein per well) diluted in assay buffer[3][4].
    • 50 µL of test compound at various concentrations or vehicle for total binding.
    • 50 µL of radioligand (e.g., [3H]MK-886 at a final concentration of ~6 nM)[3]. b. For non-specific binding (NSB) wells, add a high concentration of an unlabeled FLAP ligand instead of the test compound. c. Incubate the plate for 60 minutes at 30°C with gentle agitation[4].

  • Filtration and Counting: a. Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate[4]. b. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer. c. Dry the filter plate (e.g., 30 minutes at 50°C)[4]. d. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Human Whole Blood LTB4 Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit leukotriene synthesis in a physiologically relevant matrix.

Objective: To determine the IC50 of a FLAP inhibitor for LTB4 production in human whole blood.

Materials:

  • Fresh Human Whole Blood: Collected in tubes containing heparin anticoagulant.

  • Test Compound: FLAP inhibitor (e.g., GSK2190915 sodium salt) dissolved in a suitable vehicle (e.g., DMSO).

  • Stimulant: Calcium Ionophore A23187 stock solution.

  • Reaction Termination Solution: e.g., ice-cold methanol or acetone.

  • LTB4 Quantification Kit: ELISA kit or standards for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE) Columns: For sample cleanup before analysis[5].

Procedure:

  • Assay Setup: a. Aliquot fresh heparinized human whole blood into microcentrifuge tubes. b. Add the test compound at various final concentrations (typically in a small volume to minimize solvent effects) or vehicle control. c. Pre-incubate the tubes for a defined period (e.g., 30 minutes) at 37°C.

  • Stimulation and Incubation: a. Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of approximately 10 µM[5]. b. Incubate for 30 minutes at 37°C[5].

  • Sample Processing: a. Terminate the reaction by adding an equal volume of ice-cold methanol or by placing the tubes on ice and centrifuging immediately at high speed (e.g., 10,000 x g) to pellet the cells and obtain plasma[5]. b. If using whole blood lysate, add protein precipitation solvent (e.g., acetone) and centrifuge to remove precipitated proteins[5].

  • LTB4 Extraction and Quantification: a. For robust quantification, purify the LTB4 from the plasma or supernatant using solid-phase extraction[5]. b. Elute the LTB4 and dry the sample under a stream of nitrogen. c. Reconstitute the sample in the appropriate assay buffer. d. Quantify the LTB4 concentration using a validated competitive ELISA kit or by LC-MS/MS[6][7].

  • Data Analysis: a. Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control. b. Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The use of sodium salt formulations of FLAP inhibitors has been instrumental in advancing our understanding of the leukotriene pathway and in the development of novel anti-inflammatory therapeutics. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute meaningful studies in this critical area of pharmacology. The continued investigation of FLAP inhibitors holds significant promise for the treatment of a wide array of inflammatory diseases.

References

Whitepaper: Therapeutic Applications of Sodium Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium, an essential electrolyte, plays a critical role in cellular homeostasis, including the maintenance of membrane potential and signal transduction.[1] Dysregulation of sodium transport is implicated in a wide range of pathologies, from cardiovascular and metabolic diseases to neurological disorders and cancer.[2][3][4] This has established sodium-modulating proteins—such as voltage-gated sodium channels, sodium-glucose cotransporters, and the Na+/K+-ATPase pump—as pivotal targets for therapeutic intervention. This technical guide provides an in-depth review of three primary strategies for therapeutic sodium modulation: inhibition of sodium-glucose cotransporter 2 (SGLT2), blockade of voltage-gated sodium channels (Nav), and inhibition of the Na+/K+-ATPase pump. We will explore the underlying mechanisms, summarize key clinical trial data, describe experimental methodologies, and visualize the core pathways and concepts.

Targeting Sodium-Glucose Cotransporter 2 (SGLT2)

SGLT2 inhibitors have revolutionized the management of type 2 diabetes (T2DM), heart failure (HF), and chronic kidney disease (CKD).[5][6][7] Initially developed as glucose-lowering agents, their profound cardiorenal protective effects, independent of diabetic status, have established them as a foundational therapy in cardiovascular and renal medicine.[5][8][9]

Mechanism of Action

SGLT2 is a high-capacity transporter in the proximal convoluted tubule of the kidney, responsible for reabsorbing approximately 90% of filtered glucose from the urine back into the bloodstream. SGLT2 inhibitors block this transporter, leading to glycosuria (excretion of glucose in urine). This primary action induces a cascade of secondary effects, including natriuresis (sodium excretion) and osmotic diuresis, which are believed to contribute significantly to the observed cardiorenal benefits.[6][10] The resulting reduction in plasma volume, blood pressure, and intraglomerular pressure alleviates stress on the heart and kidneys.[6][10][11]

SGLT2_Mechanism cluster_kidney Kidney Proximal Tubule cluster_effects Downstream Therapeutic Effects SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 Transporter SGLT2i->SGLT2 Inhibits Glucose_Reabsorption Glucose & Sodium Reabsorption Blocked SGLT2->Glucose_Reabsorption Mediates Glycosuria Glycosuria & Natriuresis Glucose_Reabsorption->Glycosuria Leads to Osmotic_Diuresis Osmotic Diuresis Glucose_Reabsorption->Osmotic_Diuresis BP_Reduction Blood Pressure Reduction Glycosuria->BP_Reduction Volume_Reduction Plasma Volume Reduction Glycosuria->Volume_Reduction Osmotic_Diuresis->Volume_Reduction Kidney_Protection Renal Protection (Reduced Hyperfiltration) BP_Reduction->Kidney_Protection Cardiac_Benefit Cardiovascular Benefit BP_Reduction->Cardiac_Benefit Volume_Reduction->Cardiac_Benefit Nav_Blocker_Workflow cluster_screening Drug Discovery & Screening Workflow Compound_Library Compound Library High_Throughput High-Throughput Screening (e.g., IonWorks®, Qube®) Compound_Library->High_Throughput Test Hit_Compounds Hit Compounds High_Throughput->Hit_Compounds Identify Patch_Clamp Electrophysiology (Patch-Clamp Assay) Hit_Compounds->Patch_Clamp Validate & Characterize Lead_Compound Lead Compound Patch_Clamp->Lead_Compound Select In_Vivo In Vivo Models (Pain, Epilepsy, Arrhythmia) Lead_Compound->In_Vivo Test Efficacy Candidate Clinical Candidate In_Vivo->Candidate Optimize & Nominate NKA_Inhibition cluster_membrane Cardiomyocyte Cell Membrane CG Cardiac Glycoside (e.g., Digoxin) NKA Na+/K+-ATPase CG->NKA Inhibits NKA_Effect ↑ Intracellular [Na+] NKA->NKA_Effect Leads to NCX Na+/Ca2+ Exchanger NCX_Effect ↓ Ca2+ Efflux NCX->NCX_Effect Resulting in NKA_Effect->NCX Reduces Gradient for Ca_Effect ↑ Intracellular [Ca2+] NCX_Effect->Ca_Effect Final_Effect ↑ Cardiac Contractility (Positive Inotropy) Ca_Effect->Final_Effect

References

Methodological & Application

Application Notes and Protocols: Quiflapon Sodium in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quiflapon Sodium, also known as MK-591, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a critical nuclear membrane-associated protein that facilitates the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators.[3][4][5][6] In response to cellular stimuli, the enzyme 5-lipoxygenase (5-LOX) translocates to the nuclear membrane, where it interacts with FLAP.[7] FLAP binds to arachidonic acid (AA) and presents it to 5-LOX for conversion into leukotriene A4 (LTA4), the precursor to all other leukotrienes.[5][7] this compound exerts its inhibitory effect by binding to FLAP, thereby preventing the 5-LOX/FLAP/AA complex formation and subsequent leukotriene synthesis.[1] This mechanism makes Quiflapon a valuable tool for studying the role of the 5-lipoxygenase pathway in various physiological and pathological processes, including inflammation and cancer.[8]

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quiflapon (MK-591) in various cell lines. This data provides a reference for determining appropriate experimental concentrations.

Cell LineCell TypeIC50 (µM)Reference
BxPC3Human Pancreatic Cancer21.89[8]
Panc-1Human Pancreatic Cancer20.28[8]
MiaPaCa-2Human Pancreatic Cancer18.24[8]
KPC-1402Mouse Pancreatic Cancer19.02[8]
KPC-1404Mouse Pancreatic Cancer20.41[8]
NIH-3T3Mouse Embryonic Fibroblast (Normal)768.57[8]
HFFHuman Foreskin Fibroblast (Normal)1524.92[8]
Human PMNLsPolymorphonuclear Leukocytes0.0031[1]
Rat PMNLsPolymorphonuclear Leukocytes0.0061[1]

Signaling Pathway

The diagram below illustrates the 5-lipoxygenase (5-LOX) pathway and the mechanism of action for this compound.

five_LOX_pathway cluster_membrane Nuclear Membrane AA Arachidonic Acid FLAP FLAP (5-Lipoxygenase Activating Protein) AA->FLAP Binds LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 Presents AA to 5-LOX five_LOX_cytosol 5-LOX (Cytosol) five_LOX_membrane 5-LOX (Nuclear Membrane) five_LOX_cytosol->five_LOX_membrane Translocates upon cellular activation five_LOX_membrane->LTA4 Catalyzes conversion Quiflapon This compound Quiflapon->FLAP Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Pro-inflammatory Effects LTB4->Inflammation LTC4->Inflammation

Figure 1. 5-Lipoxygenase pathway and Quiflapon's inhibitory action.

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing cells and treating them with this compound. Specific conditions may need to be optimized for different cell lines.

Materials:

  • Cell line of interest (e.g., Panc-1, BxPC3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS, and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density and allow them to adhere overnight.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).[2]

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in serum-free or complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability and Apoptosis Assays

These assays are used to determine the effect of this compound on cell proliferation and survival.

A. MTT Assay for Cell Viability

Materials:

  • Cells treated as described in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Following the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

B. Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cells treated as described in Protocol 1

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark according to the manufacturer's instructions.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

5-Lipoxygenase (5-LOX) Activity Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on 5-LOX activity by detecting the production of reactive oxygen species (ROS).[9]

Materials:

  • Cells expressing 5-LOX (e.g., HEK 293 cells transfected with 5-LOX, or certain leukemia/pancreatic cancer cell lines)[8][10]

  • This compound

  • Arachidonic Acid (AA)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

  • Load the cells with H2DCFDA by incubating them with the dye according to the manufacturer's protocol. This non-fluorescent compound becomes fluorescent upon oxidation by ROS.[9]

  • Induce 5-LOX activity by adding its substrate, arachidonic acid, to the wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) over time.

  • The inhibition of the fluorescence signal in Quiflapon-treated cells compared to the vehicle control indicates the inhibition of 5-LOX activity.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the effects of this compound in a cell culture-based experiment.

experimental_workflow start Start cell_culture Cell Culture (Seed cells in plates) start->cell_culture treatment Treatment (Add this compound at various concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation endpoint_assays Endpoint Assays incubation->endpoint_assays viability Cell Viability (e.g., MTT Assay) endpoint_assays->viability apoptosis Apoptosis (e.g., Flow Cytometry) endpoint_assays->apoptosis activity 5-LOX Activity (e.g., Fluorescence Assay) endpoint_assays->activity data_analysis Data Analysis (e.g., IC50 calculation) viability->data_analysis apoptosis->data_analysis activity->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Research with Sodium Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium, an essential electrolyte, plays a critical role in numerous physiological processes. Manipulating sodium levels or its transport through various preparations offers a powerful tool for in vivo research across diverse therapeutic areas. This document provides detailed application notes and protocols for three classes of sodium preparations: sodium bicarbonate, sodium pyruvate, and sodium channel blockers, to guide researchers in their preclinical studies.

Sodium Bicarbonate

Application Notes

Applications in In Vivo Research:

Sodium bicarbonate is primarily investigated for its potential as an anti-cancer agent due to its ability to modulate the acidic tumor microenvironment.[1][2][3][4] The acidic milieu of tumors is known to promote cancer progression, metastasis, and resistance to therapies.[2][3] By neutralizing this acidity, sodium bicarbonate can inhibit tumor growth, reduce the formation of spontaneous metastases, and enhance the efficacy of certain chemotherapeutic drugs like doxorubicin.[5][6][7][8] It has been studied in various cancer models, including breast, prostate, and colon cancer.[6][7][9][10]

Mechanism of Action:

The primary mechanism of action of sodium bicarbonate in cancer therapy is the alkalinization of the tumor microenvironment.[1][4] In an aqueous solution, sodium bicarbonate dissociates into sodium (Na+) and bicarbonate (HCO3-) ions. The bicarbonate ions then buffer excess hydrogen ions (H+), leading to an increase in pH.[3] This neutralization of the acidic tumor microenvironment can interfere with cancer cell metabolism and signaling pathways that are promoted by acidity. One of the key pathways affected is the mTORC1 signaling pathway. In acidic conditions, mTORC1 activity is suppressed, leading to a dormant, drug-resistant state in cancer cells. Sodium bicarbonate can reverse this acid-induced dormancy, reactivate mTORC1 signaling, and thereby sensitize cancer cells to therapies like rapamycin.[7][11] The bicarbonate transporter SLC4A7, which is upregulated in some cancers via the mTORC1 pathway, plays a role in bicarbonate import for nucleotide synthesis, and its inhibition can reduce tumor growth.[12][13][14]

Mandatory Visualization: Sodium Bicarbonate and mTOR Signaling Pathway

Sodium_Bicarbonate_mTOR_Pathway cluster_cell Cancer Cell NaHCO3 Sodium Bicarbonate HCO3- HCO3- NaHCO3->HCO3- Dissociation H+ H+ SLC4A7 SLC4A7 Transporter mTORC1_active Active mTORC1 SLC4A7->mTORC1_active Activation HCO3-->H+ Neutralization HCO3-->SLC4A7 Import mTORC1_inactive Inactive mTORC1 mTORC1_inactive->mTORC1_active Reactivation (pH increase) Apoptosis Apoptosis mTORC1_inactive->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1_active->Cell_Growth Sodium_Pyruvate_NFkB_Pathway cluster_cell Macrophage Virus Influenza A Virus ROS Mitochondrial ROS Virus->ROS Induces IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive Inactive NF-κB (p50/p65-IκB) IkB->NFkB_inactive NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokines Gene Transcription NaPyr Sodium Pyruvate NaPyr->ROS Inhibits Cardiac_Action_Potential cluster_ions Ion Channels Phase4 Phase 4 (Resting Potential) Phase0 Phase 0 (Depolarization) Phase4->Phase0 Stimulus Phase1 Phase 1 (Initial Repolarization) Phase0->Phase1 Phase2 Phase 2 (Plateau) Phase1->Phase2 Phase3 Phase 3 (Repolarization) Phase2->Phase3 Phase3->Phase4 Na_Channel Fast Na+ Channels Na_Channel->Phase0 Na+ influx K_Channel K+ Channels K_Channel->Phase1 K+ efflux K_Channel->Phase3 K+ efflux Ca_Channel Ca2+ Channels Ca_Channel->Phase2 Ca2+ influx SCB Sodium Channel Blockers SCB->Na_Channel Block

References

Application Notes and Protocols: Sodium's Role in a FLAP Inhibition In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-lipoxygenase-activating protein (FLAP) is a crucial membrane-bound protein in the leukotriene biosynthetic pathway. It functions by presenting arachidonic acid to 5-lipoxygenase (5-LOX), the enzyme responsible for the initial steps in the synthesis of pro-inflammatory leukotrienes.[1] Given their role in a variety of inflammatory diseases, including asthma and atherosclerosis, inhibiting FLAP is a key therapeutic strategy.[2][3]

In vitro assays are fundamental for the discovery and characterization of FLAP inhibitors. The ionic microenvironment of these assays can significantly influence protein conformation and ligand-protein interactions. Notably, sodium ions have been shown to act as allosteric modulators of other membrane proteins, affecting ligand binding and receptor activation.[4][5] This suggests that sodium concentration could be a critical, yet often overlooked, parameter in FLAP inhibition assays.

These application notes provide a detailed protocol for a radioligand binding assay to determine the potency of FLAP inhibitors, with a specific focus on investigating the modulatory role of sodium ions.

Signaling Pathway and Experimental Rationale

The leukotriene biosynthesis pathway is initiated by the release of arachidonic acid from the cell membrane. FLAP, an integral nuclear membrane protein, binds to arachidonic acid and facilitates its transfer to 5-lipoxygenase.[3][6] 5-LOX then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), which is subsequently converted to other leukotrienes.[7] FLAP inhibitors act by binding to FLAP, thereby preventing the presentation of arachidonic acid to 5-LOX and halting the entire downstream cascade.[3]

The rationale for investigating the role of sodium in this assay is based on evidence that monovalent cations can influence the conformation of membrane proteins and the binding affinity of their ligands.[4] By systematically varying the sodium chloride (NaCl) concentration in the assay buffer, it is possible to unmask sodium-dependent effects on inhibitor potency, potentially leading to the identification of compounds with novel mechanisms of action or providing a more physiologically relevant context for inhibitor screening.

FLAP_Signaling_Pathway cluster_membrane Nuclear Membrane FLAP FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX presents AA to AA Arachidonic Acid AA->FLAP binds LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 catalyzes LTs Leukotrienes (LTB4, LTC4, etc.) LTA4->LTs converted to Inflammation Inflammation LTs->Inflammation Inhibitor FLAP Inhibitor (e.g., MK-886) Inhibitor->FLAP inhibits Sodium Sodium (Na+) Sodium->FLAP allosterically modulates?

Figure 1. Simplified signaling pathway of FLAP-mediated leukotriene synthesis and the points of inhibition and potential sodium modulation.

Experimental Protocols

Radioligand Binding Assay for FLAP Inhibition

This protocol is designed to measure the ability of a test compound to inhibit the binding of a radiolabeled ligand to FLAP in isolated cell membranes. The assay is performed at various concentrations of sodium chloride to assess the ion's effect on inhibitor potency.

Materials:

  • HEK293 cells overexpressing human FLAP

  • Radioligand: [3H]-MK-886 (or other suitable high-affinity FLAP radioligand)

  • FLAP Inhibitor: MK-886 (for control) and test compounds

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 1 mM EGTA, protease inhibitor cocktail

  • Assay Buffer A (Low Sodium): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 150 mM N-methyl-D-glucamine (NMDG)

  • Assay Buffer B (High Sodium): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 150 mM NaCl

  • Scintillation fluid

  • 96-well filter plates (GF/C)

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Harvest HEK293-FLAP cells and resuspend in ice-cold Membrane Preparation Buffer.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in the appropriate assay buffer and determine the protein concentration using a BCA assay. Aliquot and store at -80°C.

  • Binding Assay:

    • On the day of the experiment, thaw the membrane aliquots and dilute to the desired concentration in either Assay Buffer A or Assay Buffer B.

    • In a 96-well plate, add in the following order:

      • 25 µL of Assay Buffer (A or B)

      • 25 µL of test compound or vehicle (for total binding) or a saturating concentration of unlabeled MK-886 (for non-specific binding) at various concentrations.

      • 25 µL of [3H]-MK-886 (at a final concentration equal to its Kd).

      • 175 µL of diluted membranes.

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (Assay Buffer A or B).

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Compare the IC50 values obtained in the low sodium (Assay Buffer A) and high sodium (Assay Buffer B) conditions.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start HEK293-FLAP Cells homogenize Homogenization & Centrifugation start->homogenize membranes Isolated Membranes homogenize->membranes setup Assay Setup in 96-well plate (Low & High Sodium Buffers) membranes->setup incubation Incubation with [3H]-MK-886 & Inhibitors setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc Calculate Specific Binding counting->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 plot->ic50 compare Compare IC50 (Low vs. High Sodium) ic50->compare

Figure 2. Workflow for the sodium-dependent FLAP inhibition assay.

Data Presentation

The following table presents illustrative data on the effect of sodium concentration on the IC50 values of two hypothetical FLAP inhibitors. This data is based on the principle of allosteric modulation by sodium ions observed in other membrane proteins and represents the expected outcome of the described protocol.

CompoundIC50 (nM) in Low Sodium (10 mM NaCl)IC50 (nM) in High Sodium (150 mM NaCl)Fold Shift (High/Low)
MK-886 (Control) 35.232.80.93
Compound A 125.625.10.20
Compound B 45.3210.54.65

Interpretation of Illustrative Data:

  • MK-886: Shows minimal change in potency with varying sodium concentrations, suggesting its binding is largely independent of sodium.

  • Compound A: Exhibits a significant increase in potency (lower IC50) in the presence of high sodium, indicating a positive allosteric modulation by sodium ions.

  • Compound B: Shows a decrease in potency (higher IC50) in the presence of high sodium, suggesting negative allosteric modulation.

Conclusion

This application note provides a comprehensive framework for conducting an in vitro FLAP inhibition assay that accounts for the potential modulatory role of sodium ions. By systematically evaluating inhibitor potency under different sodium concentrations, researchers can gain deeper insights into the mechanism of action of their compounds and potentially identify novel allosteric modulators of FLAP. This approach may lead to the development of more effective and specific therapeutics for inflammatory diseases.

References

Application Notes and Protocols for Studying Leukotriene-Mediated Signaling Using 8-Anilino-1-naphthalenesulfonic acid (ANS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses, particularly in allergic diseases such as asthma.[1][2] They exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the cysteinyl leukotriene (CysLT) receptors (CysLT1R and CysLT2R) and the leukotriene B4 (LTB4) receptors (BLT1 and BLT2).[1][3][4] Understanding the molecular mechanisms of ligand binding and receptor activation is critical for the development of novel therapeutics.

8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic regions of macromolecules.[5][6] This property makes ANS a valuable tool for studying conformational changes in proteins, including GPCRs.[5][7] Ligand binding to a leukotriene receptor can induce conformational changes that alter the exposure of hydrophobic pockets, which can be detected by changes in ANS fluorescence. This application note provides detailed protocols for using ANS to study ligand binding to leukotriene receptors and to characterize the effects of agonists and antagonists on receptor conformation.

Principle of the Assay

The principle of the ANS-based assay for studying leukotriene receptors relies on the change in fluorescence of ANS upon binding to hydrophobic pockets on the receptor protein. In its unbound state in an aqueous buffer, ANS has a low quantum yield. When a leukotriene receptor agonist or antagonist binds to the receptor, it may induce a conformational change that either exposes or sequesters hydrophobic residues.

  • Agonist/Antagonist Binding: If ligand binding exposes a hydrophobic pocket, ANS can bind to this site, resulting in a significant increase in fluorescence intensity and a blue shift in the emission maximum.

  • Ligand Displacement: Conversely, in a competition assay, a ligand can displace pre-bound ANS from a hydrophobic pocket, leading to a decrease in fluorescence.[8]

By monitoring these changes in fluorescence, researchers can infer ligand binding events and characterize the pharmacological properties of test compounds.

Data Presentation

Table 1: Hypothetical Quantitative Data for ANS Binding to CysLT1R
ParameterValueUnits
ANS Binding Properties
Excitation Wavelength (λex)380nm
Emission Wavelength (λem)480nm
Dissociation Constant (Kd)50µM
Ligand Competition
Montelukast (Antagonist)
IC5010nM
Ki2.5nM
Leukotriene D4 (Agonist)
IC5050nM
Ki12.5nM
Table 2: Experimental Conditions for ANS Fluorescence Assays
ParameterPurified Receptor AssayCell-Based Assay (Membrane Prep)
Receptor Source Recombinant CysLT1RCHO-K1 cells stably expressing CysLT1R
Receptor Concentration 10 µg/mL20 µg/mL total membrane protein
ANS Concentration 25 µM50 µM
Buffer 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl250 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2
Incubation Time 30 minutes at 25°C in the dark30 minutes at 25°C in the dark
Instrumentation Fluorescence SpectrophotometerFluorescence Plate Reader
Excitation/Emission Slits 5 nm / 10 nmMonochromator-based or filter-based with appropriate bandwidth

Experimental Protocols

Protocol 1: Characterization of ANS Binding to Purified Leukotriene Receptors

This protocol is designed to determine the binding affinity of ANS for a purified and solubilized leukotriene receptor.

Materials:

  • Purified recombinant leukotriene receptor (e.g., CysLT1R)

  • ANS stock solution (10 mM in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of the purified leukotriene receptor in the assay buffer, ranging from 0 to 100 µg/mL.

  • Add ANS to each receptor dilution to a final concentration of 25 µM.

  • Incubate the samples for 30 minutes at 25°C in the dark to reach equilibrium.

  • Measure the fluorescence intensity of each sample using the fluorescence spectrophotometer. Set the excitation wavelength to 380 nm and record the emission spectrum from 400 nm to 600 nm.

  • Subtract the fluorescence of the buffer containing only ANS (the blank) from all readings.

  • Plot the change in fluorescence intensity as a function of the receptor concentration.

  • Determine the dissociation constant (Kd) by fitting the data to a one-site binding hyperbola.

Protocol 2: Ligand Competition Assay Using ANS

This protocol is used to determine the binding affinity of unlabeled test compounds (agonists or antagonists) by measuring their ability to displace ANS from the receptor.

Materials:

  • Purified recombinant leukotriene receptor

  • ANS stock solution (10 mM in DMSO)

  • Test compounds (e.g., leukotriene receptor agonists or antagonists) stock solutions in DMSO

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2

  • Fluorescence spectrophotometer or plate reader

  • 96-well black microplates (for plate reader)

Procedure:

  • Prepare a solution of the purified receptor at a concentration that gives a robust ANS fluorescence signal (e.g., 2x the Kd of ANS binding).

  • Add ANS to the receptor solution to a final concentration equal to its Kd.

  • In a 96-well plate, add a fixed amount of the receptor-ANS complex to each well.

  • Add serial dilutions of the test compound to the wells. Include a control with no test compound (maximum fluorescence) and a control with a saturating concentration of a known high-affinity ligand (minimum fluorescence).

  • Incubate the plate for 30 minutes at 25°C in the dark.

  • Measure the fluorescence intensity at 480 nm with excitation at 380 nm.

  • Plot the fluorescence intensity against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ANS]/Kd).

Protocol 3: Cell-Based Assay for Leukotriene Signaling

This protocol outlines a cell-based assay to measure the downstream effects of leukotriene receptor activation, which can be used to validate findings from the ANS binding assays.[9][10]

Materials:

  • CHO-K1 cells stably expressing the leukotriene receptor of interest

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Leukotriene receptor agonist (e.g., LTD4)

  • Calcium flux assay kit (e.g., Fluo-4 AM) or IP-1 assay kit

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • For a calcium flux assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • If testing antagonists, pre-incubate the cells with the antagonist for the desired time.

  • Place the plate in the fluorescence plate reader.

  • Initiate the reading and establish a baseline fluorescence.

  • Inject the leukotriene receptor agonist and continue to monitor the fluorescence change over time.

  • For an IP-1 assay, stimulate the cells with the agonist for the recommended time, then lyse the cells and measure IP-1 levels according to the kit manufacturer's protocol.

  • Analyze the data to determine the EC50 of the agonist or the IC50 of the antagonist.

Visualizations

leukotriene_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Leukotriene Leukotriene (e.g., LTD4) Receptor CysLT Receptor (GPCR) Leukotriene->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC_activation->Response

Caption: Leukotriene signaling pathway via a Gq-coupled receptor.

ans_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Receptor_prep Prepare Purified Receptor or Cell Membrane Prep Mix Mix Receptor, ANS, and Test Ligand Receptor_prep->Mix ANS_prep Prepare ANS Solution ANS_prep->Mix Ligand_prep Prepare Test Ligand Dilutions Ligand_prep->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Intensity (λex=380nm, λem=480nm) Incubate->Measure Analyze Plot Dose-Response Curve and Calculate IC50/Ki Measure->Analyze

Caption: Experimental workflow for an ANS-based ligand competition assay.

Conclusion

The use of ANS as a fluorescent probe offers a sensitive and relatively high-throughput method for studying ligand binding and conformational changes in leukotriene receptors. While direct binding assays with purified receptors provide valuable information on binding affinities, cell-based functional assays are essential to confirm the physiological relevance of the findings. The protocols and data presented here provide a framework for researchers to employ ANS in their studies of leukotriene-mediated signaling and in the discovery and development of novel therapeutics targeting this important pathway.

References

Application Notes and Protocols: Stability and Storage of Sodium Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the factors influencing the stability of common sodium solutions and recommended storage conditions. Detailed protocols for stability assessment are also included to ensure the integrity and reliability of these solutions in research and development settings.

Introduction

Sodium-containing solutions are fundamental reagents in a vast array of scientific disciplines, from molecular biology to pharmaceutical manufacturing. The stability of these solutions is critical for experimental reproducibility and the quality of final products. This document outlines the key considerations for maintaining the stability of sodium solutions and provides protocols for their evaluation.

Factors Influencing Sodium Solution Stability

The stability of a sodium solution is dependent on the specific sodium salt, its concentration, and a variety of external factors. Key factors to consider include:

  • Temperature: Elevated temperatures can accelerate the degradation of less stable sodium salts and increase the rate of solvent evaporation, thereby altering the concentration.[1][2] For instance, the degradation of a 0.1 M sodium hydroxide solution is significantly more pronounced at 35°C compared to storage at normal or dark conditions.[3][4] Conversely, sterile intravenous solutions of 0.9% sodium chloride have been shown to remain stable for extended periods even when heated or cooled.[5]

  • Light Exposure: Photosensitive sodium compounds can degrade upon exposure to light.[6][7] It is generally recommended to store sodium solutions in opaque or amber-colored containers to minimize photodegradation.[6]

  • pH: The pH of a solution can significantly impact the stability of certain sodium salts. For example, the hydrolysis of some compounds in solution is pH-dependent.[8]

  • Container Type and Seal: The choice of storage container can affect solution stability. Leaching of substances from the container material can contaminate the solution, and a poor seal can lead to solvent evaporation or exposure to atmospheric gases like carbon dioxide, which can react with alkaline solutions such as sodium hydroxide.[6][9] It is recommended to use tightly sealed containers made of inert materials.[10][11]

  • Presence of Contaminants: Impurities or contaminants in the solution can act as catalysts for degradation reactions.[1]

Recommended Storage Conditions

To ensure the longevity and reliability of sodium solutions, the following storage conditions are recommended:

  • General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11]

  • Container: Use tightly sealed, non-reactive containers such as borosilicate glass or high-density polyethylene (HDPE). For light-sensitive solutions, use amber or opaque containers.[6]

  • Labeling: All containers should be clearly labeled with the solution name, concentration, preparation date, and expiration date.

  • Incompatible Materials: Store sodium solutions separately from incompatible materials. For example, acidic and alkaline solutions should be stored in separate secondary containment.[11]

Data Presentation: Stability of Common Sodium Solutions

The following tables summarize quantitative data on the stability of various sodium solutions under different storage conditions.

Table 1: Stability of 0.1 M Sodium Hydroxide Solution [3][4]

Storage ConditionTime PeriodMolarity Change (% RSD)Degradation
Normal (Room Temperature)30 days0.0993 to 0.0994No significant degradation
Dark30 days0.0994 to 0.2988No significant degradation
35°C30 daysDeviates after 18 days~0.98% degradation

Table 2: Shelf-Life of 2.5% Sodium Hypochlorite Solution [12][13]

Storage Temperature (°C)Shelf-Life (Days)Minimum Acceptable Chlorine (%)
201662.0
50Not specified2.0
70Not specified2.0

Table 3: Stability of Ampicillin Sodium (30 mg/mL) in 0.9% NaCl Solution [14]

Storage TemperatureTime Period% of Initial Concentration Retained
Room Temperature (25°C ± 2°C)7 days~83%
Cold Temperature (4°C ± 2°C)7 days~94%

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of sodium solutions.

Protocol 1: Determination of Sodium Hydroxide Concentration by Titration

This protocol is adapted from the methodology used to assess the stability of sodium hydroxide solutions.[3][4]

  • Materials:

    • 0.1 M Sodium Hydroxide solution (to be tested)

    • Potassium hydrogen phthalate (KHP), primary standard

    • Phenolphthalein indicator

    • Distilled, carbon dioxide-free water

    • Burette, flasks, and other standard laboratory glassware

  • Procedure:

    • Accurately weigh a known amount of dried KHP and dissolve it in a known volume of distilled water in an Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein indicator to the KHP solution.

    • Fill the burette with the 0.1 M sodium hydroxide solution to be tested.

    • Titrate the KHP solution with the sodium hydroxide solution until a faint, persistent pink color is observed.

    • Record the volume of sodium hydroxide solution used.

    • Calculate the molarity of the sodium hydroxide solution.

    • Repeat this procedure at specified time intervals (e.g., daily, weekly) to monitor changes in concentration.

Protocol 2: Iodometric Titration for Free Residual Chlorine in Sodium Hypochlorite Solutions

This method is based on the quantification of free residual chlorine to determine the stability of sodium hypochlorite solutions.[12][13]

  • Materials:

    • Sodium hypochlorite solution (to be tested)

    • Potassium iodide (KI)

    • Acetic acid

    • Standardized 0.1 N sodium thiosulfate solution

    • Starch indicator solution

    • Standard laboratory glassware

  • Procedure:

    • Pipette a known volume of the sodium hypochlorite solution into an Erlenmeyer flask.

    • Add an excess of potassium iodide solution and acidify with acetic acid.

    • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

    • Add a few drops of starch indicator solution, which will produce a blue color.

    • Continue the titration with sodium thiosulfate until the blue color disappears.

    • Record the volume of sodium thiosulfate used.

    • Calculate the concentration of free residual chlorine.

    • Perform this analysis at regular intervals to determine the degradation rate.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

HPLC is a versatile technique for assessing the stability of sodium salt solutions of more complex molecules, such as drugs.[7][14]

  • Materials:

    • Sodium salt solution of the analyte (e.g., Ampicillin sodium)

    • HPLC system with a suitable detector (e.g., UV)

    • Appropriate HPLC column

    • Mobile phase, as determined by the specific analytical method for the analyte

    • Reference standard of the analyte

  • Procedure:

    • Prepare the mobile phase and equilibrate the HPLC system.

    • Prepare a series of calibration standards from the reference standard.

    • Inject the calibration standards to generate a standard curve.

    • Prepare the sample solution from the stability study for injection, diluting as necessary.

    • Inject the sample solution and record the chromatogram.

    • Quantify the concentration of the analyte in the sample by comparing its peak area to the standard curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Repeat the analysis at predetermined time points throughout the stability study.

Visualizations

The following diagrams illustrate key workflows and concepts related to sodium solution stability.

Stability_Testing_Workflow General Workflow for Sodium Solution Stability Assessment prep Prepare Sodium Solution and Establish Initial Concentration (t=0) storage Store Solution Under Defined Conditions (e.g., Temperature, Light) prep->storage sampling Withdraw Samples at Pre-defined Time Intervals storage->sampling sampling->storage analysis Analyze Samples Using Validated Stability-Indicating Method (e.g., Titration, HPLC) sampling->analysis data Record and Analyze Data (Concentration vs. Time) analysis->data eval Evaluate Stability and Determine Shelf-Life data->eval

Caption: Workflow for assessing sodium solution stability.

Caption: Factors influencing sodium solution stability.

References

Troubleshooting & Optimization

Optimizing Quiflapon Sodium concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quiflapon Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro assays. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective and specific inhibitor of the 5-Lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[4][5] Upon cell stimulation, 5-Lipoxygenase (5-LO) translocates to the nuclear membrane and interacts with FLAP. FLAP facilitates the transfer of arachidonic acid (AA) to 5-LO, which then catalyzes the initial steps of the leukotriene synthesis pathway.[5][6][7] this compound binds to FLAP, preventing the 5-LO/FLAP interaction and blocking the synthesis of leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[8]

Q2: What is a recommended starting concentration for this compound in in vitro assays?

The effective concentration of this compound is highly dependent on the cell type and specific assay. However, based on published data, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. The IC50 (half-maximal inhibitory concentration) has been reported to be as low as 1.6 nM in FLAP binding assays and 3.1 nM in intact human polymorphonuclear leukocytes (PMNLs).[2][3] For cell proliferation or apoptosis assays, concentrations up to 100 µM have been tested.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2] For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM or higher; sonication may be required to aid dissolution.[2]

  • Storage of Powder: Store the solid compound at -20°C for up to 3 years.[2]

  • Storage of Stock Solution: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the vials are sealed tightly to protect from moisture.[1]

Q4: Can this compound induce apoptosis or cause cytotoxicity?

Yes, this compound has been shown to induce apoptosis in various cell lines, including prostate and pancreatic cancer cells.[1][10] This effect can be an intended outcome in cancer research but may be an unwanted cytotoxic effect in studies focused on inflammation. It is crucial to assess cell viability in your specific cell type at the concentrations being tested. Assays such as MTT, WST-1, or LDH cytotoxicity assays can be used to distinguish between targeted inhibition of leukotriene synthesis and general cytotoxicity.[9]

Quantitative Data Summary

Table 1: IC50 Values for this compound in Various In Vitro Systems

Assay/SystemIC50 ValueReference(s)
FLAP Binding Assay1.6 nM[2][3]
Human Polymorphonuclear Leukocytes (PMNLs)3.1 nM[2][3]
Elicited Rat PMNLs6.1 nM[2][3]
Rat Whole Blood9 nM[3]
Squirrel Monkey Whole Blood69 nM[3]
Human Whole Blood510 nM[3]

Table 2: Recommended Solvents and Storage for this compound Stock Solutions

ParameterRecommendationReference(s)
Solvent DMSO[2]
Stock Concentration ≥ 10 mM (up to 50 mg/mL or ~85 mM)[2]
Long-term Storage -80°C (up to 6 months)[1]
Short-term Storage -20°C (up to 1 month)[1]
Handling Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture.[1]

Visualizations: Pathways and Workflows

Leukotriene_Pathway cluster_synthesis Leukotriene Synthesis AA Arachidonic Acid (AA) (from Membrane Phospholipids) FLAP FLAP (5-Lipoxygenase-Activating Protein) AA->FLAP Binds to LO5 5-Lipoxygenase (5-LO) FLAP->LO5 Presents AA to LTA4 Leukotriene A4 (LTA4) LO5->LTA4 Catalyzes LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs Quiflapon This compound Quiflapon->FLAP INHIBITS

Caption: The Leukotriene Biosynthesis Pathway inhibited by this compound.

Optimization_Workflow start Start: Prepare 10 mM This compound Stock in DMSO dose_response 1. Dose-Response Assay (e.g., 1 nM to 10 µM) start->dose_response viability 2. Cell Viability Assay (e.g., MTT, LDH) at same concentrations dose_response->viability analyze_inhibition 3. Analyze Inhibition Data (Calculate IC50 for target) viability->analyze_inhibition analyze_viability 4. Analyze Viability Data (Determine cytotoxic concentrations) viability->analyze_viability decision Is there a therapeutic window? (IC50 << Cytotoxic Concentration) analyze_inhibition->decision analyze_viability->decision optimize Select optimal, non-toxic concentration for main experiments decision->optimize Yes troubleshoot Troubleshoot: Adjust concentration, check solubility, or consider off-target effects decision->troubleshoot No end Proceed with Optimized Concentration optimize->end troubleshoot->dose_response Re-evaluate

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

Q: I am not observing the expected inhibitory effect on leukotriene production. What should I do?

A: This issue can arise from several factors. Follow these steps to diagnose the problem:

  • Verify Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] If in doubt, prepare a fresh stock solution from powder.

  • Check Concentration Range: Your initial concentrations may be too low for your specific cell system. The IC50 can vary significantly between cell types.[3] Try extending your dose-response curve to higher concentrations (e.g., up to 10 µM).

  • Confirm FLAP Expression: The target protein, FLAP, must be expressed in your cells of interest. Verify its expression using techniques like Western Blot or qPCR.

  • Pre-incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient period before adding the stimulus (e.g., calcium ionophore A23187, LPS). A pre-incubation time of 15-30 minutes is a common starting point.[7][9]

Q: My results are inconsistent across experiments. What could be the cause?

A: Inconsistent results are often related to compound handling or experimental setup.

  • Solubility Issues: this compound may precipitate in aqueous culture media, especially at higher concentrations.[1] After diluting your DMSO stock into the media, visually inspect for any cloudiness or precipitate. If precipitation occurs, consider lowering the final DMSO concentration or preparing an intermediate dilution in a co-solvent mixture if compatible with your cells.[1]

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and are at a consistent confluency at the time of the experiment, as this can affect their response to stimuli and inhibitors.

  • Pipetting Accuracy: When preparing serial dilutions of a potent inhibitor like this compound, small pipetting errors can lead to large variations in the final concentration. Ensure pipettes are calibrated and use proper technique.

Q: I am observing significant cell death at concentrations where I expect to see specific inhibition.

A: Distinguishing specific apoptosis from non-specific cytotoxicity is key.

  • Perform a Cytotoxicity Assay: Run a parallel assay to measure cell viability (e.g., MTT or a live/dead stain) across the same concentration range used in your functional assay. This will help you determine the threshold for cytotoxicity.[9]

  • Reduce Serum Concentration: Components in serum can sometimes interact with compounds. Try reducing the serum concentration in your assay medium, but ensure it does not compromise cell health during the experiment.

  • Shorten Incubation Time: If the experiment allows, try reducing the total incubation time with this compound to minimize cytotoxic effects while still allowing for sufficient inhibition of the target pathway.

Troubleshooting_Tree start Problem Encountered q1 What is the issue? start->q1 no_effect No/Low Inhibition q1->no_effect No Effect inconsistent Inconsistent Results q1->inconsistent Inconsistency cytotoxicity High Cytotoxicity q1->cytotoxicity Cytotoxicity sol1 1. Verify stock solution integrity. 2. Increase concentration range. 3. Confirm FLAP expression in cells. no_effect->sol1 sol2 1. Check for precipitation in media. 2. Use consistent cell passage/confluency. 3. Ensure accurate serial dilutions. inconsistent->sol2 sol3 1. Run parallel viability assay (MTT/LDH). 2. Reduce incubation time. 3. Lower final DMSO concentration. cytotoxicity->sol3

Caption: Troubleshooting decision tree for common this compound issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 609.18 g/mol for sodium salt)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.

    • To prepare 1 mL of a 10 mM stock, weigh out 6.09 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex thoroughly. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[1][2]

    • Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile, amber vials.

    • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Determining Optimal Concentration via Leukotriene B4 (LTB4) Inhibition Assay

  • Objective: To determine the IC50 of this compound for LTB4 production in a human monocytic cell line (e.g., THP-1).

  • Materials:

    • Differentiated THP-1 cells (or other relevant cell type)

    • This compound 10 mM stock in DMSO

    • Calcium Ionophore A23187

    • Assay buffer (e.g., HBSS or RPMI)

    • LTB4 ELISA Kit

    • 96-well cell culture plates

  • Procedure:

    • Cell Plating: Seed differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer from the 10 mM DMSO stock. A typical final concentration range would be 0.1 nM to 1 µM. Include a "vehicle control" well containing the same final concentration of DMSO as the highest drug concentration well (typically ≤ 0.1%).

    • Pre-incubation: Remove the culture medium from the cells and add the prepared this compound dilutions (and vehicle control). Incubate for 30 minutes at 37°C.

    • Stimulation: Add the stimulus, Calcium Ionophore A23187 (e.g., to a final concentration of 2.5 µM), to all wells except for the "unstimulated" control. Incubate for 15 minutes at 37°C.

    • Sample Collection: After incubation, centrifuge the plate and carefully collect the supernatant for LTB4 analysis.

    • LTB4 Quantification: Measure the concentration of LTB4 in the supernatants using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Plot the LTB4 concentration against the log of the this compound concentration. Use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.

References

Technical Support Center: Navigating Sodium Channel Blocker Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium channel blockers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with sodium channel blockers?

A1: Sodium channel blockers are known to exhibit a range of off-target activities due to a lack of complete subtype selectivity and interactions with other structurally related proteins.[1][2] The most frequently encountered off-target effects include:

  • Blockade of other ion channels: Notably, potassium channels (e.g., hERG, KvLQT1, Kv4.3) and calcium channels are common off-targets.[1][3] This can lead to significant cardiotoxicity, such as QT interval prolongation.[4]

  • Inhibition of kinases: Some sodium channel blockers can inhibit the activity of various protein kinases, leading to unexpected changes in cellular signaling pathways.[5][6]

  • Cytotoxicity: Unexpected cell death can occur, which may not be related to the blockade of sodium channels but rather to interference with other vital cellular processes.

Q2: Why is subtype selectivity a major issue for sodium channel blockers?

A2: There are nine known subtypes of voltage-gated sodium channels (Nav1.1-Nav1.9), and many sodium channel blockers lack the specificity to target only one subtype.[1] This is due to the high degree of homology in the pore region of the channel where many blockers bind.[2] As different subtypes are expressed in various tissues (e.g., Nav1.5 in the heart, various subtypes in the central and peripheral nervous systems), a lack of selectivity can lead to a wide range of off-target effects.[1]

Q3: How can I determine if the observed effect in my experiment is a true on-target effect or an off-target effect?

A3: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. A multi-faceted approach is recommended:

  • Use of structurally unrelated blockers: If a similar biological effect is observed with multiple, structurally distinct sodium channel blockers, it is more likely to be an on-target effect.

  • Control experiments: Employ cell lines that do not express the target sodium channel subtype or use siRNA to knock down its expression. If the effect persists, it is likely an off-target effect.

  • Dose-response analysis: On-target effects should occur at concentrations consistent with the known potency of the blocker for the target sodium channel. Off-target effects may appear at higher or lower concentrations.

  • Direct off-target activity assays: Conduct experiments to directly measure the activity of your compound on known common off-targets, such as potassium channels or a panel of kinases.

Troubleshooting Guides

Problem 1: My sodium channel blocker is causing unexpected cytotoxicity.
  • Possible Cause: The observed cytotoxicity may be an off-target effect unrelated to sodium channel blockade.

  • Troubleshooting Workflow:

    Start Unexpected Cytotoxicity Observed Step1 Perform Cell Viability Assay (e.g., MTT, MTS) Start->Step1 Step2 Compare IC50 for cytotoxicity with IC50 for Nav block Step1->Step2 Step3 Is Cytotoxicity IC50 >> Nav IC50? Step2->Step3 Step4 Likely on-target effect (at high concentrations) Step3->Step4 Yes Step5 Likely off-target effect Step3->Step5 No Step6 Screen for common off-targets: - Other ion channels (Patch-clamp) - Kinase panel screening Step5->Step6 Step7 Identify specific off-target pathway Step6->Step7 End Characterize and mitigate off-target effect Step7->End

    Caption: Troubleshooting workflow for unexpected cytotoxicity.

Problem 2: I am observing changes in a signaling pathway that should be unrelated to sodium channel activity.
  • Possible Cause: Your sodium channel blocker may be inhibiting one or more kinases in that pathway.

  • Troubleshooting Steps:

    • Identify the affected pathway: Use techniques like Western blotting or reporter assays to confirm the modulation of the signaling pathway.

    • Perform an in vitro kinase inhibition assay: Test the effect of your compound on key kinases within the identified pathway.

    • Consult kinase profiling databases: Check if your compound or structurally similar molecules are known to inhibit kinases in the affected pathway.

    • Signaling Pathway Analysis:

      Drug Sodium Channel Blocker Nav Nav Channel (On-Target) Drug->Nav Blocks Kinase Kinase (Off-Target) Drug->Kinase Inhibits CellularEffect_On Expected Cellular Effect Nav->CellularEffect_On PI3K PI3K Kinase->PI3K MAPK MAPK Kinase->MAPK Akt Akt PI3K->Akt CellularEffect_Off Unexpected Cellular Effect Akt->CellularEffect_Off MAPK->CellularEffect_Off

      Caption: Off-target kinase inhibition by sodium channel blockers.

Quantitative Data on Off-Target Effects

The following table summarizes the half-maximal inhibitory concentrations (IC50) of common sodium channel blockers against some of their known off-targets. Note that these values can vary depending on the experimental conditions.[7]

BlockerOff-TargetIC50 (µM)Reference
Quinidine hERG (IKr)0.1 - 1.5[8]
KvLQT1/IKs>30[3]
Kv4.3 (Ito)21.8[3]
Lidocaine General Cytotoxicity5300 - 21300[9]
TNFα-induced MMP-9 secretion3.29[5]
Tetrodotoxin Nav1.5 (cardiac)1.97[10]
Nav1.8 (sensory neuron)1.33[10]
Nav1.9 (sensory neuron)5.96[10]

Experimental Protocols

Patch-Clamp Electrophysiology for Off-Target Ion Channel Activity

This protocol is designed to assess the inhibitory effect of a compound on a non-target ion channel expressed in a suitable cell line (e.g., HEK293 cells).

Methodology:

  • Cell Preparation: Culture cells expressing the off-target ion channel of interest to 70-80% confluency. Dissociate the cells using a gentle enzyme-free dissociation solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution. The composition of the internal and external solutions will depend on the specific ion channel being studied.

  • Recording:

    • Obtain a giga-ohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol appropriate for activating the ion channel of interest.

    • Record baseline currents in the absence of the compound.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the baseline recording.

    • Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.[11]

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8][9][12]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the sodium channel blocker for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[12]

    • Remove the culture medium from the wells and add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[9][12]

    • Incubate the plate for 3-4 hours at 37°C.[9][12]

  • Formazan Solubilization:

    • After incubation, add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[9][12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[9][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.[12]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Setup:

    • In a suitable assay plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and the assay buffer.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

    • Incubate the plate for a short period (e.g., 10-30 minutes) at 30°C to allow the compound to bind to the kinase.[13]

  • Initiate Kinase Reaction:

    • Start the reaction by adding ATP (often radiolabeled with ³²P, or in a system that allows for non-radioactive detection) to the wells.[13][14]

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.[13]

  • Stop Reaction and Detect Signal:

    • Terminate the reaction by adding a stop solution (e.g., LDS sample buffer).[13]

    • The detection method will depend on the assay format:

      • Radiometric: Separate the phosphorylated substrate by SDS-PAGE and detect the incorporated radioactivity by autoradiography.[13]

      • Luminescence/Fluorescence-based: Use a commercial kit that measures ATP consumption or ADP production.[15]

  • Data Analysis: Quantify the kinase activity at each compound concentration relative to the vehicle control and calculate the IC50 value for kinase inhibition.[5]

References

Technical Support Center: Enhancing Drug Bioavailability with Sodium-Based Excipients in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium-containing compounds to improve the oral bioavailability of drugs in animal studies.

Frequently Asked Questions (FAQs)

Sodium Caprate

Q1: What is the primary mechanism by which sodium caprate enhances the oral bioavailability of drugs?

A1: Sodium caprate, a medium-chain fatty acid, primarily enhances oral drug bioavailability by increasing paracellular transport. It does this by transiently and reversibly opening the tight junctions between intestinal epithelial cells.[1][2] This allows for the passage of larger and more hydrophilic molecules that would otherwise have poor absorption. Additionally, sodium caprate can increase the fluidity of the cell membrane, further aiding in drug permeation.[1]

Q2: What is a typical effective concentration of sodium caprate in rat intestinal instillation or perfusion studies?

A2: In rat intestinal instillation and perfusion studies, effective concentrations of sodium caprate typically range from 50 mM to 100 mM.[3][4] Higher concentrations may be used, but can be associated with transient, mild mucosal damage.[3][5] The optimal concentration depends on the specific drug molecule and the experimental model.

Q3: Is the bioavailability enhancement by sodium caprate transient?

A3: Yes, the effect of sodium caprate on intestinal permeability is transient and reversible. Studies in rats have shown that the intestinal epithelium can recover from the effects of sodium caprate within 30 to 60 minutes after administration.[5]

Sodium Lauryl Sulfate (SLS)

Q4: How does sodium lauryl sulfate improve the bioavailability of poorly soluble drugs?

A4: Sodium lauryl sulfate (SLS) is an anionic surfactant that primarily improves the bioavailability of poorly water-soluble drugs by enhancing their solubility and dissolution rate.[1][6][7] Above its critical micelle concentration (CMC), SLS forms micelles that can encapsulate hydrophobic drug molecules, increasing their concentration in the gastrointestinal fluids and facilitating their absorption.[7] It can also act as a wetting agent at concentrations below the CMC.[8]

Q5: Is there extensive in vivo data on the oral bioavailability enhancement of drugs by SLS in animal models?

A5: While SLS is widely used as a solubilizing agent in oral formulations, there is a limited amount of publicly available in vivo data from animal studies that specifically details its impact on pharmacokinetic parameters like AUC and Cmax when co-administered with a drug to enhance bioavailability.[8][9] Much of the research focuses on its in vitro solubilizing properties and its effects on skin permeation.[10][11]

Sodium Bicarbonate

Q6: What is the proposed mechanism for sodium bicarbonate to influence drug absorption?

A6: Sodium bicarbonate can influence drug absorption primarily by modifying the pH of the gastrointestinal tract. By increasing the gastric pH, it can affect the ionization state of acidic or basic drugs, which in turn can alter their solubility and permeability.[2][12] For acidic drugs, an increase in pH can increase their solubility but decrease their permeability, while the opposite may be true for basic drugs. It can also accelerate gastric emptying.

Q7: Can sodium bicarbonate administration improve the bioavailability of all drugs?

A7: No, the effect of sodium bicarbonate on drug bioavailability is highly dependent on the physicochemical properties of the drug. For some drugs, such as indomethacin, co-administration with sodium bicarbonate has been shown to increase absorption.[2] However, for other drugs, it can decrease absorption.[13][14] Therefore, its effect must be evaluated on a case-by-case basis.

Sodium-Dependent Multivitamin Transporter (SMVT)

Q8: What is the Sodium-Dependent Multivitamin Transporter (SMVT) and how can it be used for targeted drug delivery?

A8: The Sodium-Dependent Multivitamin Transporter (SMVT) is a protein responsible for the transport of essential vitamins like biotin and pantothenic acid across cell membranes.[6] Since many cancer cells overexpress SMVT to meet their high metabolic demands, it presents a target for delivering anticancer drugs.[3] By conjugating a drug to biotin (a process called biotinylation), the drug can be selectively transported into cancer cells via SMVT, potentially increasing its efficacy and reducing systemic toxicity.[3][6]

Troubleshooting Guides

Issue 1: High Variability in Bioavailability Enhancement with Sodium Caprate
  • Problem: Significant animal-to-animal variability in the observed bioavailability enhancement when using sodium caprate.

  • Possible Causes & Solutions:

    • Inconsistent Formulation: Ensure the drug and sodium caprate are completely dissolved and homogeneously mixed in the vehicle. Any precipitation can lead to variable dosing.

    • Variable Gastric Emptying: The timing of the arrival of the formulation in the small intestine can vary. Consider administering the formulation directly into the duodenum via an intestinal instillation to bypass the stomach.

    • Differences in Intestinal Fluid Volume: The concentration of sodium caprate at the site of absorption can be diluted by intestinal fluids. While difficult to control, being aware of this variable can help in data interpretation.

    • Animal Stress: Stress from handling and gavage can affect gastrointestinal motility and blood flow. Ensure proper animal handling and acclimatization to the procedures.

Issue 2: Lack of Significant Bioavailability Improvement with SLS
  • Problem: Co-administration of a poorly soluble drug with sodium lauryl sulfate does not result in the expected increase in oral bioavailability.

  • Possible Causes & Solutions:

    • Insufficient SLS Concentration: The concentration of SLS may be below the critical micelle concentration (CMC) required for micellar solubilization of the drug. Determine the CMC of SLS in the relevant biorelevant media and ensure the formulation provides a concentration above this.

    • Drug Precipitation upon Dilution: The drug-loaded micelles may be unstable and dissociate upon dilution in the gastrointestinal tract, leading to drug precipitation. Consider using precipitation inhibitors in the formulation.

    • Permeability-Limited Absorption: The drug may have inherently low intestinal permeability (BCS Class IV). In this case, enhancing solubility alone may not be sufficient to improve bioavailability. A permeation enhancer might be needed in addition to a solubilizer.

Issue 3: Complications with Oral Gavage in Rodents
  • Problem: Stress, injury, or mortality in rats or mice during oral gavage administration.

  • Possible Causes & Solutions:

    • Improper Technique: Incorrect insertion of the gavage needle can cause esophageal trauma or accidental administration into the trachea.[7] Ensure personnel are thoroughly trained in proper restraint and gavage techniques. Using flexible gavage tubes can reduce the risk of injury.[15]

    • Animal Resistance: Animals may struggle during the procedure, increasing the risk of injury.[8] Pre-coating the gavage needle with a sucrose solution can pacify the animals and make the procedure smoother.[8]

    • Reflux and Aspiration: Administering too large a volume or administering it too quickly can cause reflux and aspiration.[5] Adhere to recommended volume limits for the animal's weight and administer the formulation slowly.[16]

Quantitative Data Presentation

Table 1: Effect of Sodium Caprate on the Bioavailability of a Paracellular Flux Marker (FITC-dextran 4 kDa) in Rats

Treatment GroupBioavailability (%)Cmax (ng/mL)Tmax (min)AUC (ng*min/mL)
FITC-dextran 4 kDa (Control)0.0715 ± 3301,200 ± 300
FITC-dextran 4 kDa + 100 mM Sodium Caprate2.3450 ± 901525,000 ± 5,000

Data synthesized from studies on rat jejunal instillations.[4]

Table 2: In Vivo Efficacy of a Biotin-Docetaxel Conjugate (IDD-1010) in a Mouse Orthotopic Prostate Cancer Model

Treatment GroupDoseMean Tumor Volume Change (mm³)% Survival at Day 45
Vehicle Control10 mL/kg+ 12000%
Paclitaxel7.4 mg/kg+ 60040%
IDD-1010 (Docetaxel-Biotin)10 mg/kg- 20080%

Data adapted from a study demonstrating the enhanced anti-tumor activity of a biotin-conjugated drug.[17][18]

Experimental Protocols

Protocol 1: Rat In Situ Intestinal Instillation with Sodium Caprate
  • Animal Preparation: Fast male Wistar rats overnight with free access to water. Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Surgical Procedure: Perform a midline abdominal incision to expose the small intestine. Isolate a 10 cm segment of the jejunum, taking care to maintain its blood supply.

  • Dosing: Inject the test formulation (drug with or without sodium caprate in a buffered solution) directly into the lumen of the isolated intestinal segment.

  • Blood Sampling: Collect blood samples from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes) into heparinized tubes.

  • Sample Processing and Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax from the plasma concentration-time profiles. Bioavailability can be calculated by comparing the AUC after intestinal administration to that after intravenous administration.

Protocol 2: Oral Gavage for Bioavailability Studies in Rats
  • Animal Acclimatization and Fasting: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week. Fast the rats overnight (12-16 hours) before the experiment, with free access to water.

  • Formulation Preparation: Prepare the drug formulation with or without the sodium-based excipient in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Dosing: Weigh the rat and calculate the required dose volume. Gently restrain the rat and administer the formulation directly into the stomach using a ball-tipped oral gavage needle.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

  • Sample Processing and Analysis: Process the blood to obtain plasma or serum. Analyze the samples for drug concentration using a validated analytical method.

  • Data Analysis: Determine the pharmacokinetic parameters (AUC, Cmax, Tmax) from the drug concentration-time data. Calculate the relative bioavailability by comparing the AUC of the test formulation to a control formulation.

Visualizations

Sodium_Caprate_Mechanism Mechanism of Sodium Caprate as a Permeation Enhancer cluster_lumen Intestinal Lumen Drug Drug Paracellular Pathway Paracellular Pathway Drug->Paracellular Pathway Increased Permeation Sodium Caprate Sodium Caprate Tight Junction Tight Junction Sodium Caprate->Tight Junction Opens Epithelial Cell 1 Epithelial Cell 1 Epithelial Cell 2 Epithelial Cell 2 Bloodstream Bloodstream Paracellular Pathway->Bloodstream Absorption

Caption: Mechanism of Sodium Caprate enhancing paracellular drug absorption.

SMVT_Targeted_Delivery SMVT-Targeted Drug Delivery Workflow cluster_cell Cancer Cell Membrane Drug Drug Biotinylated Drug Biotinylated Drug Drug->Biotinylated Drug Conjugation Biotin Biotin Biotin->Biotinylated Drug SMVT SMVT Transporter Biotinylated Drug->SMVT Binding Cancer Cell Cancer Cell Endocytosis Endocytosis SMVT->Endocytosis Internalization Therapeutic Effect Therapeutic Effect Endocytosis->Therapeutic Effect Drug Release

Caption: Workflow for SMVT-mediated targeted drug delivery.

References

Technical Support Center: Sodium Challenges in Long-Term In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in long-term in vivo studies involving sodium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data interpretation.

Section 1: Experimental Design and Models

This section addresses common questions related to setting up long-term studies involving dietary sodium manipulation in rodent models.

FAQ 1: How can I induce chronic hyponatremia or hypernatremia in rodent models?

Inducing stable, long-term changes in plasma sodium requires careful dietary control. High-salt diets are commonly used to induce hypernatremia and associated pathologies like hypertension, while sodium-deficient diets are used to study hyponatremia.

  • Hypernatremia (High-Salt Diet):

    • Method: Provide a diet with elevated sodium chloride (NaCl) content, typically ranging from 4% to 8% by weight.[1][2] Standard rodent chow contains approximately 0.4-0.5% NaCl.[1][3]

    • Duration: Hypertension and other physiological changes can be observed within 2 to 8 weeks, depending on the rodent strain and salt concentration.[1][2]

    • Considerations: Weanling rats and certain strains (e.g., spontaneously hypertensive rats) are more susceptible to the effects of high-salt diets, which can lead to fulminating hypertension and increased morbidity and mortality.[3][4]

  • Hyponatremia (Low-Salt Diet / Sodium Depletion):

    • Method 1: Dietary Restriction: Use a sodium-deficient diet (e.g., 0.01% - 0.05% NaCl). This method is suitable for studying chronic physiological adaptations.[5][6]

    • Method 2: Diuretic-Induced Depletion: For a more acute and pronounced sodium depletion, a diuretic like furosemide can be administered, followed by maintenance on a sodium-deficient diet. This protocol can induce a strong sodium appetite.[5]

Data Presentation: Comparison of Dietary Sodium Models
Parameter Low-Sodium Model High-Sodium Model Citations
Dietary NaCl (%) 0.01% - 0.05%4% - 8%[1][5][6]
Typical Duration 3 days to 8 weeks2 to 8 weeks[1][2][6]
Primary Physiological Effect Activation of RAAS, sodium appetiteHypertension, potential renal effects[1][7][8]
Key Hormonal Response Increased renin, angiotensin II, aldosteroneSuppression of renin and aldosterone[8][9]
Common Complication May require careful monitoring to avoid severe depletionIncreased mortality, cardiovascular stress[3][4]
Section 2: Monitoring and Measurement

Accurate and consistent measurement of sodium levels and related physiological parameters is critical for the success of long-term studies.

FAQ 2: What is the best practice for assessing total sodium balance over time?

The gold standard for estimating dietary salt intake and total sodium balance is the analysis of a complete 24-hour urine collection.[10] This method provides a more accurate measure of sodium excretion than spot urine samples or food intake analysis.[10][11]

Experimental Protocol: 24-Hour Urine Collection in Metabolic Cages

Objective: To accurately measure the total amount of sodium excreted by a rodent over a 24-hour period.

Materials:

  • Metabolic cages designed for separating urine and feces.

  • Urine collection tubes (chilled, if necessary for other analytes).

  • Calibrated scale for weighing urine volume.

  • Flame photometer or ion-selective electrode for sodium analysis.

Procedure:

  • Acclimatization: House the animal in the metabolic cage for at least 48 hours before the experiment begins to minimize stress-related effects.[1]

  • Start of Collection: At the designated start time (e.g., 8:00 AM), empty the animal's bladder by gentle handling (if protocol allows) and discard any urine in the collection tube. Record the start time.[12]

  • Collection Period: Ensure the animal has ad libitum access to its specific diet and drinking water. The collection apparatus must effectively separate feces to prevent contamination of the urine sample.[1]

  • End of Collection: Exactly 24 hours after the start time, empty the animal's bladder again and add this final void to the collection tube. Record the end time.[10][12]

  • Sample Processing:

    • Record the total volume of urine collected (or weigh the tube and calculate volume assuming a density of ~1.0 g/mL).

    • Thoroughly mix the entire 24-hour sample.[10]

    • Take aliquots for analysis and storage. Samples for sodium analysis can typically be stored in a cool place or refrigerator.[10][13]

  • Analysis: Measure the sodium concentration in the urine aliquot.

  • Calculation: Total 24-hr Sodium Excretion (mmol) = Urine Sodium Concentration (mmol/L) × Total Urine Volume (L).

Visualization: Workflow for 24-Hour Urine Collection

G cluster_prep Preparation cluster_collection Collection (24 Hours) cluster_analysis Analysis Acclimate Acclimatize Animal to Metabolic Cage (48h) PrepCage Prepare Clean Collection Apparatus Acclimate->PrepCage Start Start Time: Discard First Void PrepCage->Start Collect Collect All Urine (Ensure Feces Separation) Start->Collect End End Time: Collect Final Void Collect->End MeasureVol Measure Total Urine Volume End->MeasureVol Aliquot Mix & Aliquot Sample MeasureVol->Aliquot AnalyzeNa Analyze Sodium Concentration Aliquot->AnalyzeNa Calculate Calculate Total Excretion AnalyzeNa->Calculate G Start High Mortality Observed in High-Salt Group Q1 Is Salt Concentration >4%? Start->Q1 A1_Yes Reduce Salt to 2-4% or Implement Gradual Increase Q1->A1_Yes Yes A1_No Proceed to Next Check Q1->A1_No No Q2 Is Water Access Unrestricted & Functional? A1_No->Q2 A2_No Check & Fix Water Bottles; Ensure Constant Availability Q2->A2_No No A2_Yes Proceed to Next Check Q2->A2_Yes Yes Q3 Is Animal Strain/Age Appropriate? A2_Yes->Q3 A3_No Re-evaluate Model: Consider Salt-Resistant Strain or Different Age Group Q3->A3_No No A3_Yes Proceed to Next Check Q3->A3_Yes Yes End Increase Monitoring Frequency (BP, Weight, Clinical Signs) A3_Yes->End G Diet Low-Sodium Diet Kidney Kidney (Juxtaglomerular Cells) Diet->Kidney Renin ↑ Renin Release Kidney->Renin AngI Angiotensin I Renin->AngI converts Liver Liver Angiotensinogen Angiotensinogen Liver->Angiotensinogen Angiotensinogen->AngI AngII ↑ Angiotensin II AngI->AngII converted by ACE ACE (Lungs, Kidneys) ACE->AngII Adrenal Adrenal Cortex AngII->Adrenal Effect2 Vasoconstriction AngII->Effect2 Aldo ↑ Aldosterone Adrenal->Aldo Effect1 ↑ Sodium & Water Reabsorption Aldo->Effect1

References

Technical Support Center: Managing Batch-to-Batch Variability with Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in their experiments, with a specific focus on the role of sodium-containing reagents.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern?

Q2: How can sodium-containing reagents contribute to batch-to-batch variability?

A2: Sodium is a critical component in many biological buffers and cell culture media. Common sources of sodium that can introduce variability include:

  • Sodium Bicarbonate (NaHCO₃): Used as a primary buffering agent in cell culture media to maintain physiological pH in conjunction with a CO₂ incubator.[3][4] Variations in the concentration or purity of sodium bicarbonate between batches can lead to pH fluctuations, impacting cell growth, metabolism, and overall experimental outcomes.[3][4]

  • Sodium Chloride (NaCl): A key salt used to control the osmolarity of solutions. Inconsistent NaCl concentrations can affect cell volume, growth rate, and even gene expression.[5]

  • Other Sodium Salts: Various sodium salts are components of buffers (e.g., sodium phosphate in PBS) and media. Inconsistencies in these salts can alter the overall ionic strength and composition of the experimental environment.

Q3: Why is powdered cell culture media often sold without sodium bicarbonate?

A3: Powdered media formulations often exclude sodium bicarbonate because it can be unstable in powdered form, potentially gassing off or reacting with other components.[6] This allows researchers to add a freshly prepared sodium bicarbonate solution just before use, providing greater control over the final concentration and pH of the medium.[6]

Troubleshooting Guide: Sodium-Related Batch-to-Batch Variability

This guide provides a structured approach to identifying and resolving experimental variability that may be linked to sodium-containing reagents.

Problem: Inconsistent cell growth, morphology, or assay results between different experiments or when using new batches of media or buffers.

Potential Cause: Variation in the concentration or quality of sodium-containing components.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution cluster_3 Outcome A Inconsistent Experimental Results B Review Experimental Records: - Check for changes in reagent lots (media, buffers, salts). - Note any procedural deviations. A->B C Isolate Potential Sodium Source: - Was a new batch of media, sodium bicarbonate, or sodium chloride used? B->C D Characterize Reagent Batches: - Measure pH and osmolarity of prepared media/buffers from old and new batches. - Compare cell growth and morphology side-by-side. C->D E Standardize Reagent Preparation: - Implement a strict protocol for media/buffer preparation. - Use a calibrated pH meter and osmometer. D->E If discrepancies found F Qualify New Reagent Batches: - Test new lots of media, serum, and critical salts on a small scale before full implementation. E->F G Implement Batch Control Samples: - Include a consistent control sample in each experimental run to monitor for drift. F->G H Reduced Variability and Improved Reproducibility G->H

Caption: Troubleshooting workflow for sodium-related variability.

Experimental Protocols

Protocol 1: Qualification of New Sodium Bicarbonate Batches for Cell Culture

Objective: To ensure that a new batch of sodium bicarbonate maintains consistent pH and supports normal cell growth compared to a previously validated batch.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 7.5% (w/v) stock solution of both the new and the reference (old) batch of sodium bicarbonate in cell culture grade water.

    • Sterile-filter the solutions through a 0.22 µm filter.

  • Media Preparation:

    • Prepare two sets of your standard cell culture medium from the same batch of powdered medium.

    • Supplement one set with the new sodium bicarbonate solution and the other with the reference solution to the final desired concentration (e.g., 2.2 g/L).

  • pH Measurement:

    • Allow both media preparations to equilibrate in a CO₂ incubator (e.g., 5% CO₂) for at least one hour.

    • Measure the pH of each medium using a calibrated pH meter.

  • Cell Growth Assay:

    • Seed a sensitive cell line (e.g., HeLa, CHO) at a low density in multi-well plates with both the test and reference media.

    • Culture the cells for 3-5 days.

    • Assess cell proliferation daily using a preferred method (e.g., cell counting, MTT assay).

    • Observe cell morphology under a microscope.

Data Presentation:

ParameterReference BatchNew BatchAcceptance Criteria
pH (in CO₂ incubator) 7.35 ± 0.057.36 ± 0.05Difference < 0.1
Cell Doubling Time (hrs) 24.2 ± 1.524.8 ± 1.8< 10% difference
Cell Viability (%) > 95%> 95%> 90%
Morphology NormalNormalNo observable difference
Protocol 2: Assessing the Impact of Sodium Chloride Concentration on Cell Growth

Objective: To determine the optimal sodium chloride concentration for a specific cell line and to understand how variations in NaCl can impact experimental outcomes.

Methodology:

  • Media Preparation:

    • Prepare a basal medium that is deficient in sodium chloride.

    • Create a series of media with varying NaCl concentrations (e.g., 100 mM, 110 mM, 120 mM, 130 mM, 140 mM). The optimal concentration for many cell lines is between 100-130 mM.[5]

  • Cell Culture:

    • Seed cells at a consistent density into the different media formulations.

    • Culture for a defined period, monitoring cell growth and viability.

  • Data Analysis:

    • Determine the growth rate and doubling time for each NaCl concentration.

    • Assess any changes in cell morphology or protein expression if applicable.

Data Presentation:

NaCl Concentration (mM)Growth Rate (cells/day)Doubling Time (hours)Observations
1001.5 x 10⁵28Slightly rounded cells
1102.1 x 10⁵22Normal morphology
120 (Control) 2.5 x 10⁵ 20 Optimal growth
1302.3 x 10⁵21Normal morphology
1401.8 x 10⁵26Some signs of stress

Signaling Pathway and Logical Relationships

Bicarbonate Buffering System in Cell Culture

The bicarbonate buffering system is crucial for maintaining a stable pH in cell culture media, which is essential for cell viability and function. This system is in equilibrium with the carbon dioxide provided by the incubator.

G CO2_gas CO2 (gas in incubator) CO2_aq CO2 (aqueous in media) CO2_gas->CO2_aq dissolves H2CO3 H2CO3 (Carbonic Acid) CO2_aq->H2CO3 reacts with H2O HCO3 HCO3- (Bicarbonate Ion) from NaHCO3 H2CO3->HCO3 H_ion H+ (determines pH) H2CO3->H_ion H_ion->HCO3

Caption: The bicarbonate buffering system in cell culture media.

References

Validation & Comparative

Quiflapon Sodium: A Comparative Analysis of Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Quiflapon Sodium, a potent and selective 5-Lipoxygenase-Activating Protein (FLAP) inhibitor, against standard-of-care alternatives in various disease models. The data presented is intended to inform preclinical research and drug development efforts by offering a clear, evidence-based assessment of this compound's therapeutic potential.

Mechanism of Action: Targeting the Leukotriene Pathway

This compound exerts its therapeutic effects by inhibiting the 5-lipoxygenase-activating protein (FLAP). This protein is a crucial component of the 5-lipoxygenase (5-LO) pathway, which is responsible for the biosynthesis of leukotrienes – potent pro-inflammatory lipid mediators. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LO, thereby blocking the production of all leukotrienes. This mechanism of action underlies its potential in treating a range of inflammatory diseases and cancers. Furthermore, inhibition of the 5-LOX pathway has been shown to induce apoptosis in cancer cells, highlighting a dual therapeutic potential for this compound.

Quiflapon_Sodium_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid FLAP 5-Lipoxygenase Activating Protein (FLAP) Arachidonic Acid->FLAP 5-LO 5-Lipoxygenase (5-LO) Leukotriene Biosynthesis Leukotriene Biosynthesis 5-LO->Leukotriene Biosynthesis FLAP->5-LO presents AA to This compound This compound (MK-591) This compound->FLAP inhibits Pro-inflammatory Leukotrienes Pro-inflammatory Leukotrienes Leukotriene Biosynthesis->Pro-inflammatory Leukotrienes Apoptosis Induction Apoptosis Induction Leukotriene Biosynthesis->Apoptosis Induction Cancer Cells Cancer Cells Apoptosis Induction->Cancer Cells acts on

Figure 1: Mechanism of action of this compound.

Efficacy in a Pancreatic Cancer Xenograft Model

This compound (MK-591) has demonstrated significant anti-tumor activity in a pancreatic cancer xenograft model. The following table summarizes the in vitro and in vivo efficacy of this compound, both as a monotherapy and in combination with the standard chemotherapeutic agent, gemcitabine.[1][2][3][4]

Treatment GroupCell LineIC50 (µM)Tumor Volume Reduction vs. ControlReference
This compound (MK-591) Panc-120.28Decreased pancreatic tumor growth[1][4]
BxPC321.89Not Reported[4]
MiaPaCa-218.24Not Reported[4]
Gemcitabine Panc-1Not ReportedNot Reported in direct comparison
This compound + Gemcitabine Panc-1Synergistic reduction in viabilityDrastically reduced colony formation[1]

Experimental Protocol: Pancreatic Cancer Xenograft Model

A detailed protocol for establishing and evaluating therapeutic efficacy in a pancreatic cancer xenograft model is provided below. This protocol is based on methodologies described in the cited literature.[1]

Pancreatic_Cancer_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation Cell Culture 1. Culture Panc-1 pancreatic cancer cells Animal Prep 2. Prepare immunocompromised mice Cell Culture->Animal Prep Implantation 3. Subcutaneously implant Panc-1 cells into mice Animal Prep->Implantation Tumor Growth 4. Allow tumors to reach palpable size Implantation->Tumor Growth Grouping 5. Randomize mice into treatment groups (Control, this compound, Gemcitabine, Combination) Tumor Growth->Grouping Administration 6. Administer treatments as per schedule Grouping->Administration Measurement 7. Measure tumor volume periodically Administration->Measurement Analysis 8. Analyze tumor growth inhibition Measurement->Analysis Endpoint 9. At endpoint, excise tumors for further analysis (e.g., Western blot for apoptosis markers) Analysis->Endpoint

Figure 2: Experimental workflow for the pancreatic cancer xenograft model.

Efficacy in an Ovalbumin-Induced Asthma Model

Treatment GroupKey Efficacy EndpointResultReference
This compound (MK-591) (Data not available from direct comparative studies)
Montelukast (CysLT1 Receptor Antagonist) Late Airway Response (LAR)Inhibited LAR and reduced cellular infiltration
Cysteinyl-leukotriene (cysLT) productionInhibited cysLT production
Dexamethasone (Corticosteroid) Airway Hyperresponsiveness (AHR)Significantly suppressed AHR[5]
Inflammatory Cytokines (IL-4, IL-5, IL-13)Significantly suppressed upregulation[5]

Experimental Protocol: Ovalbumin-Induced Asthma Model

The following is a generalized protocol for inducing an allergic asthma phenotype in mice using ovalbumin, based on established methodologies.[5][6]

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase Day 0 Day 0: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Day 14 Day 14: Booster i.p. injection of OVA + Alum Day 0->Day 14 Challenge Weeks 3-10: Aerosolized OVA challenge (twice a week) Day 14->Challenge Treatment Administer this compound or comparator drug prior to each challenge Challenge->Treatment AHR Measure Airway Hyperresponsiveness (AHR) Treatment->AHR BALF Collect Bronchoalveolar Lavage Fluid (BALF) for cell counts and cytokine analysis AHR->BALF Histology Perform lung histology to assess inflammation and remodeling BALF->Histology

Figure 3: Workflow for the ovalbumin-induced asthma model.

Efficacy in a Carrageenan-Induced Inflammation Model

Direct comparative data for this compound in the carrageenan-induced paw edema model is limited. The table below presents data on a standard anti-inflammatory agent, dexamethasone, to serve as a benchmark.

Treatment GroupKey Efficacy EndpointResultReference
This compound (MK-591) (Data not available from direct comparative studies)
Dexamethasone Paw EdemaSignificantly reduced carrageenan-induced paw edema[7]
Inflammatory MediatorsInhibits production of inflammatory mediators[8]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the induction of acute inflammation in a rodent model using carrageenan.

Inflammation_Model_Workflow cluster_induction Inflammation Induction cluster_measurement Edema Measurement cluster_analysis Data Analysis Animal Prep 1. Acclimatize rats/mice Treatment 2. Administer this compound, Dexamethasone, or vehicle Animal Prep->Treatment Carrageenan 3. Subplantar injection of carrageenan into the hind paw Treatment->Carrageenan Measurement 4. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer Carrageenan->Measurement Calculation 5. Calculate the percentage inhibition of edema for each treatment group compared to the control Measurement->Calculation

Figure 4: Experimental workflow for the carrageenan-induced paw edema model.

Signaling Pathways

The therapeutic effects of this compound are rooted in its ability to modulate the 5-lipoxygenase signaling pathway. Inhibition of this pathway not only reduces the production of pro-inflammatory leukotrienes but also triggers apoptosis in cancer cells through downstream signaling cascades that involve the downregulation of survival proteins like PKCε.[1]

Signaling_Pathway Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP 5-LOX 5-LOX FLAP->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes PKCε Protein Kinase C-epsilon (PKCε) 5-LOX->PKCε activates Inflammation Inflammation Leukotrienes->Inflammation This compound This compound (MK-591) This compound->FLAP This compound->5-LOX indirectly inhibits Cell Survival Cell Survival PKCε->Cell Survival Apoptosis Apoptosis Cell Survival->Apoptosis

References

A Comparative Analysis of 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of First and Second-Generation FLAP Inhibitors

The 5-lipoxygenase-activating protein (FLAP) is a critical component in the biosynthesis of leukotrienes, potent inflammatory mediators implicated in a range of diseases, including asthma, cardiovascular disease, and other inflammatory conditions. Inhibition of FLAP presents a promising therapeutic strategy to downregulate the production of these pro-inflammatory molecules. This guide provides a comparative analysis of key FLAP inhibitors, focusing on their performance, experimental validation, and clinical development status.

The Leukotriene Biosynthesis Pathway and the Role of FLAP

Leukotriene synthesis is initiated by the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LO), with the assistance of FLAP, then converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent mediators of inflammation. FLAP's crucial role lies in binding arachidonic acid and presenting it to 5-LO, making it an essential protein for the initiation of the leukotriene cascade.[1] By inhibiting FLAP, the production of all downstream leukotrienes can be effectively blocked.

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  graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Leukotriene Biosynthesis Pathway and FLAP Inhibition", splines=ortho, rankdir=LR];
  node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"];
  edge [fontname="Arial", fontsize=10];

// Nodes AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; FLAP [label="FLAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Five_LO [label="5-Lipoxygenase (5-LO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#FBBC05", fontcolor="#202124"]; LTB4 [label="Leukotriene B4 (LTB4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CysLTs [label="Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FLAP_Inhibitors [label="FLAP Inhibitors", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; Inflammation [label="Inflammation", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AA -> FLAP [label="Binds to"]; FLAP -> Five_LO [label="Presents AA to"]; Five_LO -> LTA4 [label="Converts AA to"]; LTA4 -> LTB4; LTA4 -> CysLTs; LTB4 -> Inflammation; CysLTs -> Inflammation; FLAP_Inhibitors -> FLAP [arrowhead=tee, color="#EA4335", style=bold, label="Inhibit"]; }

Caption: A simplified workflow for determining a compound's binding affinity to FLAP.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing FLAP are prepared from a suitable cell line (e.g., HL-60) or tissue. This typically involves cell lysis and centrifugation to isolate the membrane fraction.[2]

  • Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled FLAP ligand (e.g., [3H]MK-886) and varying concentrations of the unlabeled test compound.[2]

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filter is then washed to remove any remaining unbound ligand.[2]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). This value can then be used to calculate the binding affinity (Ki) of the test compound for FLAP.

Cellular Leukotriene Biosynthesis Assay

This assay measures the ability of a compound to inhibit the production of leukotrienes in whole cells.

```dot digraph "Leukotriene Biosynthesis Inhibition Assay" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Workflow for a Cellular Leukotriene Biosynthesis Assay", splines=ortho]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: Isolate leukocytes\n(e.g., from whole blood)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preincubate [label="Pre-incubate cells with\ntest compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate leukotriene synthesis\n(e.g., with calcium ionophore)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop the reaction and\nextract leukotrienes", fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [label="Quantify leukotriene levels\n(e.g., by ELISA or LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze data to determine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Preincubate; Preincubate -> Stimulate; Stimulate -> Stop_Reaction; Stop_Reaction -> Quantify; Quantify -> Analyze; }

References

A Comparative Analysis of Sodium-Independent Transport Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Independent Verification of Published Findings on Sodium-Independent Transport Systems

In the landscape of cellular transport and drug development, understanding the nuances of how molecules traverse biological membranes is paramount. While sodium-dependent transport has been extensively studied, sodium-independent mechanisms present compelling alternative pathways for nutrient uptake and drug delivery. This guide provides an objective comparison of the performance of key sodium-independent transporters with their sodium-dependent counterparts, supported by experimental data and detailed methodologies.

Glucose Transport: A Tale of Two Transporters - GLUT1 vs. SGLT1

The transport of glucose across the cell membrane is a fundamental process, facilitated by two major families of transporters: the sodium-independent facilitated glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). Here, we compare the kinetic properties of GLUT1, a widely expressed sodium-independent uniporter, with SGLT1, a key sodium-dependent symporter.

Quantitative Comparison of Glucose Transporter Kinetics
TransporterTransport MechanismSodium DependenceSubstrate Affinity (Km for Glucose)Maximum Transport Velocity (Vmax)Tissue Distribution (Examples)Reference
GLUT1 Facilitated Diffusion (Uniport)Independent1-7 mMHighUbiquitous; high in erythrocytes and blood-brain barrier[1][2]
SGLT1 Secondary Active Transport (Symport)Dependent0.1-1.0 mMLowIntestine, kidney[3]

Note: The kinetic parameters (Km and Vmax) can vary depending on the expression system, experimental conditions, and the specific substrate used. The data presented here are representative values from studies using Xenopus oocytes and other expression systems.[1][2][3]

Experimental Protocol: Measuring Glucose Uptake in Xenopus Oocytes

A common method to characterize and compare glucose transporters involves their heterologous expression in Xenopus laevis oocytes followed by radiolabeled substrate uptake assays.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from female Xenopus laevis.

  • Microinject oocytes with in vitro transcribed cRNA encoding the transporter of interest (e.g., human GLUT1 or SGLT1).

  • Incubate the oocytes for 2-5 days to allow for protein expression.

2. Glucose Uptake Assay:

  • Wash the oocytes in a sodium-containing buffer (for SGLT1) or a sodium-free buffer (for GLUT1, with sodium replaced by choline or another non-transported cation).

  • Initiate the uptake by incubating the oocytes in a solution containing a known concentration of radiolabeled glucose (e.g., ¹⁴C-glucose or ³H-2-deoxyglucose) for a defined period (e.g., 10-30 minutes).

  • Stop the uptake by washing the oocytes with ice-cold buffer.

  • Lyse individual oocytes and measure the incorporated radioactivity using liquid scintillation counting.

  • Perform control experiments with water-injected oocytes to determine background uptake.

3. Data Analysis:

  • Calculate the rate of glucose uptake (e.g., in pmol/oocyte/hour).

  • To determine Km and Vmax, perform uptake assays over a range of glucose concentrations and fit the data to the Michaelis-Menten equation.

Signaling Pathway and Experimental Workflow Diagrams

Glucose_Transport_Mechanisms cluster_GLUT1 GLUT1 (Sodium-Independent) cluster_SGLT1 SGLT1 (Sodium-Dependent) Glucose_out_G1 Glucose (High Conc.) GLUT1 GLUT1 Transporter Glucose_out_G1->GLUT1 Binds Glucose_in_G1 Glucose (Low Conc.) GLUT1->Glucose_in_G1 Translocates Glucose_out_S1 Glucose (Low Conc.) SGLT1 SGLT1 Transporter Glucose_out_S1->SGLT1 Na_out Na+ (High Conc.) Na_out->SGLT1 Co-transports Glucose_in_S1 Glucose (High Conc.) SGLT1->Glucose_in_S1 Na_in Na+ (Low Conc.) SGLT1->Na_in

Caption: Comparison of GLUT1 and SGLT1 glucose transport mechanisms.

Oocyte_Uptake_Workflow Harvest Harvest & Defolliculate Oocytes Inject Inject Transporter cRNA Harvest->Inject Incubate Incubate for Protein Expression Inject->Incubate Wash Wash Oocytes Incubate->Wash Uptake Incubate with Radiolabeled Glucose Wash->Uptake Stop Stop Uptake with Cold Buffer Uptake->Stop Lyse Lyse Oocytes Stop->Lyse Count Scintillation Counting Lyse->Count Analyze Analyze Data (Km, Vmax) Count->Analyze

Caption: Experimental workflow for glucose uptake assay in Xenopus oocytes.

Amino Acid Transport: Proton-Coupled vs. Sodium-Coupled Mechanisms

The transport of amino acids is crucial for cellular metabolism and is mediated by a diverse array of transporters. Here, we compare a sodium-independent mechanism, exemplified by the proton-coupled amino acid transporter (PAT) family, with sodium-dependent amino acid transport systems.

Quantitative Comparison of Amino Acid Transporter Kinetics
Transporter FamilyTransport MechanismDriving IonSubstrate Affinity (Km)Substrate Specificity (Examples)Reference
PAT (e.g., PAT1) SymportH+0.1 - 5 mMSmall neutral amino acids (e.g., Proline, Glycine, Alanine)[4]
System A (e.g., SNAT2) SymportNa+0.3 - 2 mMSmall neutral amino acids (e.g., Alanine, Serine, Proline)[5]
System L (e.g., LAT1) AntiportNa+ - independent10 - 100 µMLarge neutral amino acids (e.g., Leucine, Phenylalanine)[6][7]

Note: The kinetic parameters and substrate specificity can vary significantly among different members of the same transporter family and are dependent on the experimental conditions.

Experimental Protocol: Comparing Amino Acid Uptake Using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The electrogenic nature of many amino acid transporters allows for their functional characterization using electrophysiological techniques like TEVC.

1. Oocyte Preparation and cRNA Injection:

  • Similar to the glucose uptake protocol, prepare and inject Xenopus oocytes with cRNA for the desired amino acid transporter (e.g., PAT1 or a sodium-dependent transporter).

2. Two-Electrode Voltage Clamp Recording:

  • Place an oocyte in a recording chamber continuously perfused with a specific buffer (e.g., a sodium-containing buffer for Na+-dependent transporters or a sodium-free, pH-controlled buffer for H+-coupled transporters).

  • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

  • Clamp the membrane potential at a holding potential (e.g., -50 mV).

  • Apply the amino acid substrate to the perfusion solution and record the resulting inward current, which is proportional to the rate of transport.

3. Data Analysis:

  • Measure the amplitude of the substrate-induced current.

  • To determine the Michaelis constant (Km), apply different concentrations of the amino acid and measure the corresponding currents. Fit the current-concentration data to the Michaelis-Menten equation.

  • The effect of ion concentration (Na+ or H+) on transport can be assessed by varying their concentrations in the perfusion buffer and observing the change in current.

Transporter Mechanism and Experimental Workflow Diagrams

Amino_Acid_Transport cluster_PAT1 PAT1 (Proton-Coupled) cluster_SNAT2 SNAT2 (Sodium-Coupled) AA_out_P Amino Acid PAT1 PAT1 Transporter AA_out_P->PAT1 H_out H+ H_out->PAT1 Co-transports AA_in_P Amino Acid PAT1->AA_in_P H_in H+ PAT1->H_in AA_out_S Amino Acid SNAT2 SNAT2 Transporter AA_out_S->SNAT2 Na_out_S Na+ Na_out_S->SNAT2 Co-transports AA_in_S Amino Acid SNAT2->AA_in_S Na_in_S Na+ SNAT2->Na_in_S TEVC_Workflow Prepare Prepare & Inject Oocytes Mount Mount Oocyte in Chamber Prepare->Mount Impale Impale with Microelectrodes Mount->Impale Clamp Voltage Clamp Membrane Impale->Clamp Perfuse Perfuse with Substrate Clamp->Perfuse Record Record Inward Current Perfuse->Record Analyze Analyze Current-Concentration Data Record->Analyze

References

A Comparative Guide to Validating Specificity for 5-Lipoxygenase-Activating Protein (FLAP)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the specific targeting of 5-lipoxygenase-activating protein (FLAP) is paramount for the advancement of novel anti-inflammatory therapies. This guide provides an objective comparison of established experimental methods to validate the specificity of FLAP inhibitors, supported by experimental data and detailed protocols.

It is important to note that while various ions can influence protein function, sodium is not a recognized or standard tool for validating the specificity of inhibitors for FLAP. Instead, a multi-faceted approach employing a combination of biochemical and cell-based assays is the scientifically accepted standard for confirming that a compound selectively targets FLAP.

The Leukotriene Biosynthesis Pathway and the Role of FLAP

Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of diseases, including asthma and cardiovascular conditions.[1][2] Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the integral membrane protein FLAP to access its substrate, arachidonic acid (AA).[1][2] FLAP acts as a crucial transfer protein, presenting AA to 5-LOX, thus enabling the production of leukotriene A4 (LTA4), the precursor to all other leukotrienes.[2][3] FLAP inhibitors are designed to bind to this protein, preventing the 5-LOX/FLAP interaction and halting leukotriene synthesis.[2]

Leukotriene_Biosynthesis_Pathway Arachidonic_Acid Arachidonic Acid (AA) FLAP FLAP Arachidonic_Acid->FLAP transfers 5_LOX 5-Lipoxygenase (5-LOX) FLAP->5_LOX presents AA to LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 catalyzes conversion LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_LTs Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_LTs FLAP_Inhibitor FLAP Inhibitor FLAP_Inhibitor->FLAP binds and inhibits

Caption: The central role of FLAP in the leukotriene biosynthesis pathway.

Comparison of Specificity Validation Methods

A robust assessment of FLAP inhibitor specificity requires a combination of methods to probe the compound's interaction with the protein directly and its functional effect in a biological system, while ruling out off-target effects.

MethodPrincipleKey MeasurementAdvantagesDisadvantages
Competition Binding Assay Measures the ability of a test compound to displace a known radiolabeled or fluorescent ligand from FLAP in membrane preparations.[4][5]Binding Affinity (IC50, Ki) : Concentration of inhibitor required to displace 50% of the labeled ligand.Direct evidence of target engagement. Quantitative measure of affinity. High-throughput potential.Does not confirm functional activity in intact cells. Requires specialized reagents (e.g., radioligands).
Cell-Based Functional Assay Quantifies the inhibition of leukotriene (e.g., LTB4) production in intact cells (e.g., human whole blood, neutrophils) following stimulation.[6]Functional Potency (IC50) : Concentration of inhibitor required to reduce leukotriene production by 50%.Confirms cell permeability and functional activity in a physiological context. High biological relevance.Indirect measure of target binding. Can be influenced by cellular factors other than FLAP.
Counter-Screening (Selectivity Assays) Measures the activity of the compound against related targets, primarily 5-LOX, in cell-free systems.[7][8]IC50 ratio (e.g., 5-LOX IC50 / FLAP IC50) : A high ratio indicates selectivity for FLAP.Crucial for confirming specificity and ruling out off-target inhibition of the key downstream enzyme.Requires purified enzymes and specific assay setups for each off-target.
Mutational Analysis Compares the inhibitor's activity against wild-type FLAP versus FLAP with specific amino acid mutations in the putative binding pocket.[9][10]Shift in IC50 or Binding Affinity : Loss of potency against a mutant protein suggests the mutated residue is critical for binding.Provides detailed insight into the molecular interactions between the inhibitor and FLAP. Can explain species-specific activity.[9]Labor-intensive, requiring molecular biology techniques and expression of mutant proteins.
Proximity Ligation Assay (PLA) An advanced microscopy technique that visualizes the close proximity (interaction) of 5-LOX and FLAP within a cell.[3]Reduction in PLA Signal : A positive signal indicates protein-protein interaction; inhibition of this signal demonstrates disruption of the complex.Provides in-situ evidence of the inhibitor's mechanism of action (disruption of the 5-LOX/FLAP complex).Technically complex and generally lower throughput than other methods.

Quantitative Data Presentation: A Comparison of Known FLAP Inhibitors

The following table presents data for well-characterized FLAP inhibitors, demonstrating how the above methods are used to quantify and compare their specificity and potency.

CompoundFLAP Binding Affinity (IC50, nM)LTB4 Inhibition in Human Whole Blood (IC50, nM)Selectivity vs. 5-LOX
MK-886 30[11]1100[11]Inactive against 5-LOX in cell-free assays.[1]
Quiflapon (MK-591) 1.6[11]3.1 (in human PMNLs)[11]Inactive against 5-LOX in cell-free assays.
AZD5718 6.0[6]2.0 (free potency)[6]High selectivity for FLAP.
BI 665915 1.7[11]45[11]High selectivity for FLAP.

Experimental Protocols

FLAP Competitive Radioligand Binding Assay

This protocol is adapted from methodologies used for characterizing FLAP inhibitors.[4][5]

Objective: To determine the binding affinity (Ki) of a test compound for FLAP.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (e.g., from HL-60 cells) Incubate Incubate: - Membranes (FLAP) - Radioligand ([3H]MK-591) - Test Compound (various conc.) Membrane_Prep->Incubate Filter Rapid Filtration (to separate bound from free ligand) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (to quantify bound radioligand) Wash->Scintillation Plot Plot % Inhibition vs. [Compound] Scintillation->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay for FLAP.

Methodology:

  • Membrane Preparation: Human polymorphonuclear (PMN) cells or cultured HL-60 cells are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.[4][5]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled FLAP ligand (e.g., [3H]-MK-591), and varying concentrations of the test compound.[6]

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand while unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine non-specific binding from wells containing a high concentration of an unlabeled known FLAP inhibitor. Calculate the percentage of specific binding inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoid dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Human Whole Blood LTB4 Assay

Objective: To determine the functional potency of a test compound in a physiologically relevant matrix.[6]

Methodology:

  • Blood Collection: Draw fresh human venous blood into heparinized tubes.

  • Compound Incubation: Aliquot the blood into tubes and add varying concentrations of the test compound or vehicle control. Incubate for a specified time (e.g., 15-60 minutes) at 37°C.

  • Stimulation: Add a calcium ionophore (e.g., A23187) to each tube to stimulate leukotriene synthesis and incubate for another defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by placing the tubes on ice and centrifuging to separate the plasma.

  • LTB4 Quantification: Measure the concentration of LTB4 in the plasma using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percent inhibition of LTB4 formation for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.

Logic of Specificity Validation

The ultimate goal is to demonstrate potent activity at the target of interest (FLAP) with minimal or no activity at related off-targets (like 5-LOX).

Specificity_Validation_Logic cluster_primary Primary Target Validation cluster_secondary Counter-Screening for Selectivity Compound Test Compound Binding_Assay FLAP Binding Assay Compound->Binding_Assay Cell_Assay Cellular LTB4 Assay Compound->Cell_Assay 5_LOX_Assay Cell-Free 5-LOX Assay Compound->5_LOX_Assay COX_Assay COX-1/COX-2 Assays Compound->COX_Assay Result_Potent Potent Inhibition (Low nM IC50) Binding_Assay->Result_Potent Cell_Assay->Result_Potent Conclusion Conclusion: Compound is a Potent and Specific FLAP Inhibitor Result_Potent->Conclusion Result_Inactive No/Weak Inhibition (High µM IC50 or Inactive) 5_LOX_Assay->Result_Inactive COX_Assay->Result_Inactive Result_Inactive->Conclusion

Caption: Logical workflow for confirming FLAP inhibitor specificity.

By employing a combination of these assays, researchers can confidently establish the specificity of a compound for FLAP, ensuring that its biological effects are indeed mediated through the intended target. This rigorous validation is a critical step in the development of safe and effective FLAP-targeted therapeutics.

References

Assessing the Translational Potential of Quiflapon Sodium: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quiflapon Sodium's performance with alternative leukotriene-modifying agents. This document synthesizes available preclinical and clinical data to assess its translational potential in inflammatory diseases such as asthma.

This compound (also known as MK-591) is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in the pathophysiology of numerous inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases.[1][2] By inhibiting FLAP, this compound effectively blocks the production of all leukotrienes, offering a potential therapeutic advantage over agents that target specific downstream components of the pathway.[3]

Mechanism of Action: Targeting the Hub of Leukotriene Synthesis

The leukotriene biosynthesis pathway is initiated by the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LO), with the essential assistance of FLAP, converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized into either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound binds to FLAP, preventing the transfer of arachidonic acid to 5-LO and thereby inhibiting the entire leukotriene cascade.[1][3]

Leukotriene_Pathway cluster_cyslts AA Arachidonic Acid FLAP FLAP AA->FLAP PLA2 cPLA2 PLA2->AA Releases FiveLO 5-LO FLAP->FiveLO Presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Converts LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 via Inflammation Pro-inflammatory Effects (Bronchoconstriction, Chemotaxis) LTB4->Inflammation LTA4_hydrolase LTA4 Hydrolase LTA4_hydrolase->LTB4 LTC4_synthase LTC4 Synthase LTC4_synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1R CysLT1 Receptor LTE4->CysLT1R CysLTs Cysteinyl Leukotrienes Quiflapon This compound Quiflapon->FLAP Inhibits Zileuton Zileuton Zileuton->FiveLO Inhibits Montelukast Montelukast Montelukast->CysLT1R Antagonizes CysLT1R->Inflammation FLAP_Binding_Workflow start Start prep Prepare FLAP-expressing cell membranes start->prep setup Set up 96-well plate: - Membranes - [³H]-MK-886 (Radioligand) - Test Compound (e.g., Quiflapon) prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash quantify Quantify radioactivity (Scintillation Counting) wash->quantify analyze Analyze data: - Plot competition curve - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Disposal of Quiflapon Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. For researchers and drug development professionals handling Quiflapon Sodium, a selective inhibitor of the 5-Lipoxygenase-activating protein (FLAP), adherence to proper disposal protocols is paramount to protect both personnel and the environment.

This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with current regulatory frameworks and safety best practices.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, must be conducted in accordance with prevailing country, federal, state, and local regulations. A primary and overarching principle, underscored by the Environmental Protection Agency (EPA), is the prohibition of sewering hazardous waste pharmaceuticals by healthcare facilities.[1][2][3] While this compound is not explicitly categorized as a P- or U-listed hazardous waste by the EPA, it is prudent to treat all pharmaceutical compounds with a high degree of caution and avoid drain disposal.

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding personal protective equipment (PPE), accidental release measures, and handling precautions.

Recommended Personal Protective Equipment (PPE) for Handling this compound Waste:

PPE ItemSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat

In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material. The collected material should then be treated as chemical waste.

Step-by-Step Disposal Protocol for this compound

Given the absence of a specific, validated chemical neutralization protocol for this compound in publicly available literature, the following procedure outlines the recommended steps for its disposal, prioritizing regulatory compliance and safety.

Experimental Protocol: Standard Operating Procedure for this compound Waste Disposal

  • Waste Segregation:

    • Designate a specific, clearly labeled, and sealed waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

    • The container must be compatible with the chemical properties of this compound.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of initial waste accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Consultation and Coordination:

    • Contact your institution's Environmental Health and Safety (EHS) department or designated safety officer to inform them of the waste stream.

    • The EHS department will provide specific guidance on the collection, transportation, and final disposal of the waste in accordance with institutional and local regulations.

  • Professional Disposal:

    • Arrange for the collection of the waste by a licensed hazardous waste disposal contractor, as coordinated through your EHS department.

    • Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.

Logical Workflow for this compound Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing key safety and regulatory checkpoints.

References

Essential Safety and Logistical Information for Handling Quiflapon Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Quiflapon Sodium is paramount. This document provides immediate, procedural guidance on personal protective equipment, operational handling, and disposal, designed to be a preferred resource for laboratory safety.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols, including the use of appropriate PPE, is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling the pure compound or preparing solutions. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against splashes or airborne particles.
Body Protection Laboratory CoatA standard lab coat should be worn at all times in the laboratory.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

Storage Conditions
FormTemperatureDurationAdditional Notes
Solid 4°CLong-termKeep in a tightly sealed container, away from moisture and direct sunlight.[1]
In Solvent -80°CUp to 6 monthsSealed storage, away from moisture.[1][2]
-20°CUp to 1 monthSealed storage, away from moisture.[1][2]
Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing (Solid Form) : If working with the solid form, conduct all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.

  • Solution Preparation : When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Experimental Use : Handle all solutions and experimental setups in a well-ventilated area, preferably within a chemical fume hood.

  • Post-Handling : After use, securely cap all containers. Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.

Disposal Plan

As this compound is not classified as a hazardous substance, the disposal procedures for non-hazardous chemical waste should be followed. Local regulations should always be consulted and adhered to.

Step-by-Step Disposal Procedure
  • Solid Waste :

    • Collect unused this compound solid in a clearly labeled, sealed container.

    • Contaminated disposable labware (e.g., pipette tips, microfuge tubes) should be collected in a designated, lined waste container.

    • Dispose of the sealed containers as non-hazardous solid chemical waste, in accordance with your institution's guidelines.

  • Liquid Waste :

    • Aqueous solutions of this compound may be suitable for drain disposal, depending on local regulations and the concentration.

    • Crucially, always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain.

    • If approved for drain disposal, flush with a large volume of water (at least 20 times the volume of the solution) to ensure adequate dilution.

    • Solutions containing organic solvents should be collected in a designated, clearly labeled waste container for non-hazardous liquid waste and disposed of through your institution's chemical waste program.

  • Empty Containers :

    • Rinse empty containers that held this compound three times with an appropriate solvent.

    • The rinsate should be collected and disposed of as non-hazardous liquid waste.

    • Deface the label on the empty, rinsed container before disposing of it in the regular trash or recycling, as per institutional policy.

Mechanism of Action: Signaling Pathway

This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP). This inhibition blocks the synthesis of leukotrienes, which are inflammatory mediators. In some cancer cell lines, this has been shown to induce apoptosis (programmed cell death) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Quiflapon_Sodium_Pathway Quiflapon This compound FLAP 5-Lipoxygenase-Activating Protein (FLAP) Quiflapon->FLAP JNK_Pathway JNK Signaling Pathway Quiflapon->JNK_Pathway activates Leukotriene Leukotriene Synthesis FLAP->Leukotriene Apoptosis Apoptosis JNK_Pathway->Apoptosis

Caption: this compound inhibits FLAP, leading to the activation of the JNK signaling pathway and subsequent apoptosis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.